Tnk2-IN-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C23H24N6O2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one |
InChI |
InChI=1S/C23H24N6O2/c1-13-4-5-16-17(8-13)26-23(30)27-19-11-24-22(28-21(16)19)25-18-9-15-12-29(2)7-6-14(15)10-20(18)31-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,25,28)(H2,26,27,30) |
InChI-Schlüssel |
GXWVHVUBHRTGRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=NC(=NC=C3NC(=O)N2)NC4=C(C=C5CCN(CC5=C4)C)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tnk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the mechanism of action of Tnk2-IN-1, a representative inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This guide synthesizes key findings on its inhibitory activity, impact on cellular signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action
TNK2 is a critical signaling node in various cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] this compound and other potent TNK2 inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of TNK2, preventing the transfer of a phosphate group from ATP to its protein substrates.[1] This inhibition of the kinase's catalytic activity effectively blocks its downstream signaling functions.
One of the key downstream pathways affected by TNK2 inhibition is the PI3K/AKT signaling cascade. TNK2 has been shown to directly phosphorylate and activate AKT at tyrosine 176, a crucial event for its full activation.[3] By preventing this phosphorylation, TNK2 inhibitors suppress the pro-survival and pro-proliferative signals mediated by AKT.[3][4] This ultimately leads to decreased cell viability and induction of apoptosis in cancer cells that are dependent on TNK2 signaling.[1][3]
Quantitative Inhibitory Activity
The potency of various TNK2 inhibitors has been quantified using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the IC50 values for several key TNK2 inhibitors against the kinase itself and in various cancer cell lines.
| Inhibitor | Target/Assay | IC50 | Reference |
| (R)-9bMS | TNK2 (in vitro, 33P HotSpot assay) | 56 nM | [3] |
| MDA-MB-231 (TNBC) | 0.45 µM | [5] | |
| MDA-MB-157 (TNBC) | 0.48 µM | [5] | |
| BT20 (TNBC) | 0.6 µM | [5] | |
| SUM159 (TNBC) | 0.67 µM | [5] | |
| HS578T (TNBC) | 0.75 µM | [5] | |
| HCC38 (TNBC) | 0.8 µM | [5] | |
| HCC1395 (TNBC) | 1.75 µM | [5] | |
| LNCaP (Prostate Cancer) | 1.8 µM | [3] | |
| VCaP (Prostate Cancer) | 2 µM | [3] | |
| AIM-100 | TNK2 (in vitro) | 22 nM | [1] |
| LNCaP (Prostate Cancer) | 7 µM | [3] | |
| VCaP (Prostate Cancer) | 4 µM | [3] | |
| Dasatinib | TNK2 (in vitro) | <5 nM | [3] |
| Bosutinib | TNK2 (in vitro) | 2.7 nM | [3] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical TNK2 signaling pathway and the point of intervention for this compound.
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (³³P HotSpot Assay)
This assay directly measures the ability of an inhibitor to block the kinase activity of TNK2.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant TNK2 enzyme, a specific peptide substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and the this compound inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution containing phosphoric acid.
-
Separation: Spot the reaction mixture onto a filtermat, and wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of ³³P-labeled peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Trypan Blue Exclusion)
This assay assesses the effect of the inhibitor on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, LNCaP) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
-
Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for Phospho-Protein Levels
This technique is used to measure the phosphorylation status of TNK2 and its downstream targets like AKT in inhibitor-treated cells.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TNK2 (e.g., anti-p-TNK2 Tyr284) and phosphorylated AKT (e.g., anti-p-AKT Tyr176), as well as total TNK2 and total AKT as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel TNK2 inhibitor like this compound.
Caption: A typical experimental workflow for TNK2 inhibitor characterization.
References
- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tnk2-IN-1 and the Landscape of Selective ACK1/TNK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-receptor tyrosine kinase ACK1 (also known as TNK2) as a therapeutic target and details the preclinical data and methodologies associated with its selective inhibitors. While information on a specific molecule designated "Tnk2-IN-1" is limited, this document focuses on the well-characterized and potent ACK1 inhibitor, (R)-9b , as a paradigm for selective ACK1 inhibition. Comparative data for other known ACK1 inhibitors, including the available data for this compound, are provided to offer a broader context for drug development professionals.
Introduction to ACK1/TNK2 as a Therapeutic Target
Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a critical signaling node in multiple oncogenic pathways.[1][2] It acts as an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[2][3] Aberrant activation of ACK1, through gene amplification, mutation, or overexpression, is implicated in the progression and therapeutic resistance of numerous cancers, including prostate, breast, lung, and pancreatic cancers.[1][3]
ACK1's oncogenic activity is multifaceted, involving the phosphorylation of key downstream effectors. Notably, ACK1 can phosphorylate:
-
Androgen Receptor (AR): Promoting hormone-independent growth in castration-resistant prostate cancer (CRPC).[1][4]
-
AKT: Activating this pro-survival kinase at a unique tyrosine residue (Tyr176), independent of the canonical PI3K pathway.[1]
-
Histone H4: ACK1 can phosphorylate histone H4 at Tyr88, epigenetically regulating gene expression, including that of the AR gene itself, creating a feed-forward loop that drives CRPC.[4]
The diverse and critical roles of ACK1 in cancer cell survival and proliferation have made it an attractive target for therapeutic intervention.[1][2]
Quantitative Data on ACK1 Inhibitors
The development of potent and selective ACK1 inhibitors is an active area of research. The following tables summarize the available quantitative data for several key inhibitors, allowing for a comparative assessment of their potency.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| (R)-9b | ACK1 | 56 | 33P HotSpot Assay | [1] |
| (S)-9b | ACK1 | 82 | 33P HotSpot Assay | [1] |
| (R)-9bMS | ACK1 | 48 | Not Specified | [4] |
| (R)-9bMS | ACK1 | 13 | Not Specified | [5][6] |
| This compound | TNK2 | 224 | Not Specified | [7] |
| Compound 4 | ACK1 | 110 | AlphaScreen | [1] |
| Compound 4 | ACK1 | 35 | ELISA | [1] |
Table 1: In Vitro Potency of Selective ACK1/TNK2 Inhibitors
| Cell Line (Cancer Type) | Inhibitor | IC50 (µM) | Assay Type | Reference |
| C4-2B (Prostate) | (R)-9bMS | 0.4 | Trypan Blue Exclusion | [4] |
| VCaP (Prostate) | (R)-9bMS | 0.45 | Trypan Blue Exclusion | [4] |
| LAPC4 (Prostate) | (R)-9bMS | 0.75 | Trypan Blue Exclusion | [4] |
| LNCaP (Prostate) | (R)-9bMS | 1.8 | Trypan Blue Exclusion | [4] |
| RWPE (Normal Prostate) | (R)-9bMS | ~10 | Trypan Blue Exclusion | [4] |
| Ba/F3 (TNK2 D163E) | This compound | 0.15 | Cell Viability Assay | [7] |
| Human Cancer Cell Lines | (R)-9b | < 2 | Cell Growth Assay | [1] |
Table 2: Cellular Potency of ACK1/TNK2 Inhibitors
Kinase Selectivity Profile of (R)-9b
A critical aspect of a targeted inhibitor is its selectivity, which minimizes off-target effects. (R)-9b has been profiled against a panel of kinases to assess its selectivity.
| Kinase | % Inhibition at 1 µM (R)-9b |
| ACK1 | 99.8 |
| JAK2 | 98.6 |
| Tyk2 | 98.9 |
| LCK | 87.7 |
| ALK | 86.0 |
| FGFR1 | 86.4 |
| CHK1 | 84.8 |
| ROS1 | 84.2 |
| ABL1 | 82.8 |
| c-Src | (IC50 = 438 nM) |
Table 3: Selectivity Profile of (R)-9b against a Panel of 34 Kinases.[1] Note: This table highlights kinases with >80% inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the methods used to characterize these inhibitors.
Caption: ACK1 (TNK2) signaling cascade and point of inhibition.
Caption: Workflow for a 33P-based kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of ACK1 inhibitors like (R)-9b.
In Vitro Kinase Inhibition Assay (33P HotSpot Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACK1.
-
Objective: To determine the IC50 value of an inhibitor against ACK1 kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) by ACK1 to a specific peptide substrate. Inhibition of this transfer by a compound results in a reduced radioactive signal.
-
Methodology Summary:
-
Reaction Mixture: A reaction buffer containing recombinant ACK1 enzyme, a specific peptide substrate (e.g., poly(GT)), and Mg/ATP is prepared.[1]
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., (R)-9b) are added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
Termination and Detection: The reaction is stopped, and the mixture is spotted onto a filtermat. The filtermat is washed extensively to remove unincorporated [γ-33P]ATP. The amount of 33P incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay
These assays determine the effect of ACK1 inhibition on the growth and survival of cancer cells.
-
Objective: To determine the IC50 of an inhibitor on cancer cell lines.
-
Principle: Assays like the Trypan Blue exclusion method or MTS/MTT assays measure cell viability. Trypan blue is a vital stain that is excluded by live cells with intact membranes, while colorimetric assays like MTS measure the metabolic activity of viable cells.
-
Methodology Summary (Trypan Blue Exclusion):
-
Cell Seeding: Cancer cells (e.g., C4-2B, VCaP) are seeded in multi-well plates and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with increasing concentrations of the ACK1 inhibitor (e.g., (R)-9bMS) or vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[4]
-
Cell Harvesting: Adherent cells are detached using trypsin.
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue stain.
-
Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The number of viable cells in treated wells is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.[4]
-
Western Blotting for ACK1 Autophosphorylation
This technique is used to confirm that the inhibitor is engaging its target within the cellular environment.
-
Objective: To assess the inhibition of ACK1 activation in cells.
-
Principle: ACK1 activation involves autophosphorylation at specific tyrosine residues (e.g., Tyr284). Western blotting with a phospho-specific antibody can detect the level of activated ACK1.
-
Methodology Summary:
-
Cell Treatment: Cancer cells (e.g., LAPC4) are treated with the ACK1 inhibitor for a short period before being stimulated with a growth factor (e.g., EGF) to induce ACK1 activation.[1]
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ACK1 (p-ACK1). A separate blot is typically run for total ACK1 and a loading control (e.g., actin) to normalize the data.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-ACK1 band is quantified and normalized to total ACK1 or the loading control to determine the extent of inhibition.
-
Conclusion and Future Directions
The non-receptor tyrosine kinase ACK1/TNK2 is a well-validated, high-impact target for cancer therapy, particularly in the context of treatment-resistant disease. While the specific inhibitor "this compound" has been identified, the publicly available data is currently limited. In contrast, inhibitors such as (R)-9b have been extensively characterized, demonstrating potent and selective inhibition of ACK1 both in vitro and in cellular models. The development of (R)-9b, now entering Phase I clinical trials as (R)-9bMS (also known as Mahatinib), underscores the therapeutic potential of targeting this kinase.[3][5][6] Future research will likely focus on the clinical translation of these agents, the identification of predictive biomarkers for patient selection, and the exploration of combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
Tnk2-IN-1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnk2 (Tyrosine kinase non-receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of Tnk2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Tnk2-IN-1 is a potent and selective inhibitor of Tnk2, which acts by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of its downstream substrates. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Tnk2 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| (R)-9bMS | Tnk2/ACK1 | 56 | 33P HotSpot Assay | [2] |
| AIM-100 | Tnk2/ACK1 | 21 | Kinase Assay | [3] |
| Dasatinib | Tnk2/ACK1 | <5 | Cellular Autophosphorylation Assay | [4] |
Table 2: Cellular Activity of the Tnk2 Inhibitor (R)-9bMS in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 | [1] |
| MDA-MB-157 | Triple-Negative Breast Cancer | 0.48 | [1] |
| BT20 | Triple-Negative Breast Cancer | 0.6 | [1] |
| SUM159 | Triple-Negative Breast Cancer | 0.67 | [1] |
| HS578T | Triple-Negative Breast Cancer | 0.75 | [1] |
| HCC38 | Triple-Negative Breast Cancer | 0.8 | [1] |
| HCC1395 | Triple-Negative Breast Cancer | 1.75 | [1] |
| LNCaP | Prostate Cancer | 1.8 | [4] |
Core Downstream Signaling Pathways
This compound exerts its cellular effects by inhibiting the phosphorylation of a multitude of downstream substrates, thereby disrupting key signaling cascades that promote oncogenesis. The two primary and most well-documented pathways affected are the PI3K/AKT and the Androgen Receptor (AR) signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Tnk2 directly phosphorylates AKT1 at tyrosine 176 (Tyr176), a critical step for its activation that is independent of the canonical PI3K-mediated activation.[5] Inhibition of Tnk2 by this compound, such as (R)-9bMS, leads to a significant reduction in AKT Tyr176 phosphorylation, consequently inhibiting the downstream pro-survival signals.[1]
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), Tnk2 plays a crucial role in the ligand-independent activation of the Androgen Receptor (AR). Tnk2 directly phosphorylates AR on tyrosine 267 (Tyr267) and tyrosine 363 (Tyr363), leading to its stabilization, nuclear translocation, and subsequent transactivation of target genes that drive tumor growth. Tnk2 inhibitors, such as AIM-100, have been shown to suppress the phosphorylation of AR at Tyr267, thereby inhibiting AR transcriptional activity.
Other Downstream Effectors
Besides AKT and AR, Tnk2 has been shown to phosphorylate other key proteins involved in cancer progression, including:
-
WWOX (WW domain-containing oxidoreductase): Tnk2 phosphorylates the tumor suppressor WWOX at Tyr287, leading to its ubiquitination and proteasomal degradation. Inhibition of Tnk2 can, therefore, stabilize WWOX and restore its tumor-suppressive functions.
-
WASp (Wiskott-Aldrich syndrome protein): Tnk2 phosphorylation of WASp is implicated in cell migration and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Western Blotting for Phosphorylated Proteins
This protocol is essential for assessing the effect of this compound on the phosphorylation status of its downstream targets.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target protein (e.g., anti-p-AKT Tyr176, anti-p-AR Tyr267) and the total protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Tnk2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Tnk2.
-
Prepare a reaction mixture containing recombinant human Tnk2 enzyme, a specific peptide substrate (e.g., a peptide derived from the Tyr176 phosphorylation site of AKT), and kinase assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated peptide. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the peptide.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated peptide.
-
Luminescence-based assay: Measuring the amount of ADP produced.
-
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Immunoprecipitation (IP)
IP is used to isolate Tnk2 and its interacting partners to study how this compound affects these interactions and the phosphorylation of specific substrates.
-
Lyse cells treated with or without this compound as described in the Western Blotting protocol.
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-Tnk2 antibody or a control IgG overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against Tnk2 and its potential substrates (e.g., AKT, AR).
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the oncogenic activity of Tnk2. By inhibiting the phosphorylation of key downstream effectors such as AKT and AR, this compound effectively disrupts critical signaling pathways that drive cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of Tnk2 inhibitors and advance their clinical development.
References
- 1. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WWOX Phosphorylation, Signaling, and Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Tnk2-IN-1: A Technical Guide to its Application in Hormone-Resistant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to hormone therapies presents a significant clinical challenge in the management of hormone receptor-positive cancers, such as breast and prostate cancer. A key player implicated in these resistance mechanisms is the non-receptor tyrosine kinase, Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1). TNK2 is a crucial signaling node that integrates inputs from various receptor tyrosine kinases, including EGFR, HER2, and MERTK, to drive cancer cell survival, proliferation, and therapy resistance.[1][2] Its aberrant activation has been observed in a multitude of cancers, including those of the prostate, breast, pancreas, lung, and ovaries.[3] This technical guide focuses on a potent and selective TNK2 inhibitor, referred to herein as Tnk2-IN-1 (identified in the literature primarily as (R)-9bMS), and its impact on hormone-resistant cancers. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the key signaling pathways involved.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TNK2. In hormone-resistant cancers, TNK2 promotes therapy resistance through two primary signaling axes: the Androgen Receptor (AR) pathway in prostate cancer and the AKT pathway in breast cancer.
In castration-resistant prostate cancer (CRPC), TNK2 can directly phosphorylate the Androgen Receptor at tyrosine 267 (Tyr267) and Tyr363.[1] This phosphorylation event leads to androgen-independent activation of the AR, allowing cancer cells to survive and proliferate despite androgen deprivation therapies.[1] this compound blocks this phosphorylation, thereby inhibiting AR signaling and overcoming resistance.[4][5]
In tamoxifen-resistant breast cancer, TNK2 can activate the pro-survival AKT signaling pathway.[1] This activation can occur independently of PI3K, a common upstream activator of AKT. TNK2 directly phosphorylates AKT at tyrosine 176, leading to its activation and the promotion of cell survival and proliferation.[1] By inhibiting TNK2, this compound prevents this alternative activation of AKT, restoring sensitivity to anti-cancer therapies.
Data Presentation
The efficacy of this compound has been evaluated in various hormone-resistant cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for the TNK2 inhibitor (R)-9bMS.
Table 1: In Vitro IC50 of (R)-9bMS in Hormone-Resistant Prostate Cancer Cell Lines
| Cell Line | Description | (R)-9bMS IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 1.8 | [4] |
| LAPC4 | Androgen-sensitive prostate cancer | Comparable to LNCaP | [4] |
| VCaP | Castration-resistant prostate cancer | 2 | [4] |
| C4-2B | Castration-resistant prostate cancer | Sensitive | [6] |
Table 2: In Vitro IC50 of (R)-9bMS in Breast Cancer Cell Lines
| Cell Line | Description | (R)-9bMS IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 | [7] |
| MDA-MB-157 | Triple-Negative Breast Cancer | 0.48 | [7] |
| BT20 | Triple-Negative Breast Cancer | 0.6 | [7] |
| SUM159 | Triple-Negative Breast Cancer | 0.67 | [7] |
| HS578T | Triple-Negative Breast Cancer | 0.75 | [7] |
| HCC38 | Triple-Negative Breast Cancer | 0.8 | [7] |
| HCC1395 | Triple-Negative Breast Cancer | 1.75 | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the impact of this compound on hormone-resistant cancers.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Cell Seeding: Seed hormone-resistant breast (e.g., tamoxifen-resistant MCF-7) or prostate (e.g., VCaP, C4-2B) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound ((R)-9bMS) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment. Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is based on standard western blotting procedures for phosphoproteins.[7]
-
Cell Lysis: Culture and treat cells with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-TNK2 (Tyr284), total TNK2, phospho-AR (Tyr267), total AR, phospho-AKT (Tyr176), total AKT, and a loading control (e.g., GAPDH or β-actin). Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
The following protocol outlines a general procedure for establishing and treating hormone-resistant cancer xenografts in mice.
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice). For castration-resistant prostate cancer models, male mice should be surgically castrated 1-2 weeks prior to tumor cell implantation.[10]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 hormone-resistant cancer cells (e.g., VCaP or tamoxifen-resistant MCF-7) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.
-
This compound Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound ((R)-9bMS) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection). A previously reported effective dose for (R)-9bMS in a CRPC model was 130 mg/kg, 5 days a week.[4]
-
Endpoint and Tissue Collection: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform IHC staining for markers of proliferation (e.g., Ki-67) and the target proteins (e.g., p-TNK2, p-AR, p-AKT) to assess the in vivo efficacy of this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming hormone resistance in breast and prostate cancers. Its ability to specifically target the TNK2 kinase and disrupt key pro-survival signaling pathways highlights its potential for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and to design robust preclinical studies. Further research is warranted to explore the full potential of TNK2 inhibition in the management of hormone-resistant malignancies.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcf.org [pcf.org]
- 5. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 6. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitors Screen Tamoxifen Resistant Breast Cancer - Mendeley Data [data.mendeley.com]
- 10. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnk2-IN-1: A Comprehensive Technical Guide to a Novel Cancer Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tnk2 (Tyrosine Kinase Non-receptor 2), also known as ACK1 (Activated CDC42 Kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of Tnk2, with a particular focus on the potent inhibitor (R)-9bMS, often referred to generically as a Tnk2 inhibitor. This document details the underlying signaling pathways, presents quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for researchers in the field.
The Tnk2/ACK1 Signaling Pathway in Cancer
Tnk2 is a crucial transducer of signals from multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1] Upon activation by these upstream signals, Tnk2 phosphorylates a range of downstream effector proteins, thereby driving cancer progression. Key downstream pathways include:
-
PI3K/AKT Pathway: Tnk2 directly phosphorylates and activates AKT at Tyr176, a critical step in promoting cell survival and proliferation.[1][2] This activation can occur independently of PI3K, providing a bypass mechanism for resistance to PI3K inhibitors.
-
Androgen Receptor (AR) Signaling: In prostate cancer, Tnk2 phosphorylates the androgen receptor, leading to its activation even in low-androgen conditions. This contributes to the development of castration-resistant prostate cancer (CRPC).[2][3]
-
Estrogen Receptor (ER) Signaling: Tnk2 can interact with the estrogen receptor complex, influencing gene transcription and promoting the growth of tamoxifen-resistant breast cancer.[2][3]
The aberrant activation of these pathways by Tnk2 underscores its potential as a therapeutic target in a variety of cancers, including triple-negative breast cancer (TNBC) and prostate cancer.[2][3][4]
Quantitative Efficacy of Tnk2 Inhibitors
Several small molecule inhibitors targeting Tnk2 have been developed and evaluated. Among these, (R)-9bMS has demonstrated significant potency and selectivity. The following tables summarize the in vitro efficacy of (R)-9bMS and other notable Tnk2 inhibitors across various cancer cell lines.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Reference |
| (R)-9bMS | Tnk2/ACK1 | 48 nM | [5] |
| AIM-100 | Tnk2/ACK1 | 22 nM | |
| Dasatinib | Multi-kinase (including Tnk2/ACK1) | 2.567e-008 M (in NanoBRET assay) | [6] |
| XMD16-5 | Tnk2/ACK1 | 0.38 µM | [5] |
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell-based assay) | Reference |
| (R)-9bMS | VCaP | Prostate Cancer | 5 µM (for sphere formation inhibition) | [7] |
| (R)-9bMS | Multiple TNBC cell lines | Triple-Negative Breast Cancer | Significantly compromised proliferation | [1] |
Experimental Protocols
In Vitro Tnk2 Kinase Assay
This protocol is adapted from standard kinase assay methodologies and is suitable for determining the in vitro inhibitory activity of compounds against Tnk2.[8][9]
Materials:
-
Recombinant human Tnk2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (Tnk2 inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well white plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Tnk2 enzyme, and the substrate peptide.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Tnk2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) assay to assess the effect of Tnk2 inhibitors on cancer cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tnk2 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Tnk2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Tnk2/ACK1 Signaling Pathway
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro kinase assay [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
The Role of TNK2/ACK1 in Cancer Progression: A Technical Guide for Researchers
An In-depth Examination of a Key Non-Receptor Tyrosine Kinase in Oncology
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as tyrosine kinase non-receptor 2 (TNK2), is a critical intracellular signaling hub that has emerged as a significant player in the progression of numerous cancers.[1][2] Encoded by the TNK2 gene located on chromosome 3q29, this non-receptor tyrosine kinase integrates signals from various receptor tyrosine kinases (RTKs) to modulate a wide array of cellular processes, including proliferation, survival, migration, and invasion.[2][3][4] Aberrant activation of TNK2/ACK1, through mechanisms such as gene amplification, mutation, or upstream RTK deregulation, is a frequent event in malignancies like prostate, breast, pancreatic, lung, and ovarian cancers, often correlating with poor prognosis and therapeutic resistance.[2][3][5] This technical guide provides a comprehensive overview of the function of TNK2/ACK1 in cancer progression, focusing on its signaling pathways, quantitative data on its dysregulation, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
TNK2/ACK1 Signaling Pathways in Cancer
TNK2/ACK1 acts as a central transducer of oncogenic signals, primarily through the phosphorylation of key downstream effectors. Its activation can be triggered by a multitude of RTKs, including EGFR, HER2, PDGFR, and MERTK.[3][4] Upon activation, TNK2/ACK1 phosphorylates a range of substrates, leading to the activation of critical pro-survival and pro-proliferative pathways.
The TNK2/ACK1-AKT Signaling Axis
A pivotal downstream effector of TNK2/ACK1 is the serine/threonine kinase AKT. In a phosphoinositide 3-kinase (PI3K)-independent manner, TNK2/ACK1 directly phosphorylates AKT at tyrosine 176 (Y176).[2] This phosphorylation event is crucial for AKT's activation and its subsequent role in promoting cell survival and proliferation. This pathway is particularly significant in cancers that have developed resistance to PI3K inhibitors.
The TNK2/ACK1-Androgen Receptor (AR) Axis in Prostate Cancer
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), TNK2/ACK1 plays a crucial role in the ligand-independent activation of the Androgen Receptor (AR). TNK2/ACK1 directly phosphorylates AR at tyrosine 267 (Y267), leading to its activation and the transcription of AR target genes that drive tumor growth, even in the absence of androgens.[2]
Quantitative Data on TNK2/ACK1 Dysregulation in Cancer
The oncogenic role of TNK2/ACK1 is underscored by its frequent genetic alterations and overexpression in various human cancers. The following tables summarize key quantitative data related to TNK2/ACK1 dysregulation.
Table 1: Frequency of TNK2/ACK1 Gene Amplification in Human Cancers
| Cancer Type | Frequency of Gene Amplification (%) | Reference(s) |
| Cervical Cancer | ~25% | [2] |
| Ovarian Cancer | ~25% | [2] |
| Lung Squamous Cell Carcinoma | ~25% | [2] |
| Head & Neck Squamous Cell Carcinoma | High | [2] |
| Breast Cancer | High | [2] |
| Prostate Cancer | High | [2] |
| Gastric Cancer | High | [2] |
| Data derived from cBioPortal for Cancer Genomics.[2] |
Table 2: IC50 Values of TNK2/ACK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference(s) |
| Dasatinib | LNCaP | Prostate Cancer | <5 nM | [6] |
| AIM-100 | - | - | 21-22 nM (in vitro) | [1][3] |
| (R)-9b | VCaP | Prostate Cancer | 2 µM | [6] |
| (R)-9b | LNCaP | Prostate Cancer | >10 µM | [6] |
| (R)-9b | LAPC4 | Prostate Cancer | ~7.5 µM | [6] |
| Vemurafenib | - | - | 19 nM (in vitro) | [3] |
| Bosutinib | - | - | 2.7 nM (in vitro) | [6] |
Table 3: TNK2/ACK1 Expression and Prognosis in Different Cancers
| Cancer Type | TNK2/ACK1 Expression | Prognostic Significance | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Highest among breast cancer subtypes | High expression correlates with poorer patient outcome in high-grade basal-like tumors. | [7][8] |
| Pancreatic Cancer | Higher in PanIN and adenocarcinomas | Positively correlates with disease progression and inversely with patient survival. | [5] |
| Prostate Cancer | High | Positively correlates with disease progression and negatively with patient survival. | [5] |
Experimental Protocols for Studying TNK2/ACK1 Function
Investigating the role of TNK2/ACK1 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Immunoprecipitation of TNK2/ACK1
This protocol describes the immunoprecipitation of TNK2/ACK1 from cell lysates for subsequent analysis by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TNK2/ACK1 antibody (ensure it is validated for IP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TNK2/ACK1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but a starting point of 1-2 µg per 1 mg of lysate is common.[9] Incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to elute the protein.
-
Western Blotting: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
In Vitro Kinase Assay for TNK2/ACK1
This assay measures the kinase activity of TNK2/ACK1 using a substrate peptide.
Materials:
-
Recombinant active TNK2/ACK1 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., a peptide containing the AKT Y176 phosphorylation site)
-
ATP (often radiolabeled with ³²P or ³³P, or a non-radioactive detection method can be used)
-
Phosphocellulose paper or other method to capture the phosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant TNK2/ACK1 enzyme, and the substrate peptide. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Initiate Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. A typical ATP concentration is 10-100 µM.[9]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radioactive ATP. Measure the radioactivity of the phosphorylated peptide using a scintillation counter.
-
Non-Radioactive Methods: Utilize ELISA-based or fluorescence-based assays that detect the phosphorylated substrate using a specific antibody.
-
-
Data Analysis: Quantify the kinase activity based on the amount of phosphorylated substrate.
siRNA-Mediated Knockdown of TNK2/ACK1
This protocol describes the transient knockdown of TNK2/ACK1 expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
siRNA targeting TNK2/ACK1 and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate so that they are 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the TNK2/ACK1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium (depending on the transfection reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for TNK2/ACK1 expression.
-
Functional Assays: Perform downstream functional assays (e.g., proliferation, migration, invasion assays) to assess the effect of TNK2/ACK1 knockdown.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem-like cells, a process in which TNK2/ACK1 has been implicated.[10][11][12]
Materials:
-
Ultra-low attachment plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Single-cell suspension of cancer cells
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells by trypsinization and passing through a cell strainer.
-
Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Culture: Culture the cells for 7-10 days. Do not disturb the plates during this time.
-
Mammosphere Counting: Count the number of mammospheres (spherical, non-adherent cell clusters) formed per well using a microscope.
-
Serial Passaging (for self-renewal):
-
Collect the primary mammospheres by gentle centrifugation.
-
Dissociate the mammospheres into single cells using trypsin-EDTA.
-
Re-plate the single cells at a low density to form secondary mammospheres.
-
Repeat this process for several passages to assess long-term self-renewal capacity.
-
3D Matrigel Colony Formation Assay
This assay models the anchorage-independent growth of cancer cells in a three-dimensional environment.
Materials:
-
Matrigel (growth factor reduced)
-
Complete growth medium
-
Multi-well plates
Procedure:
-
Plate Coating: Coat the wells of a multi-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Suspension: Prepare a single-cell suspension of cancer cells in complete growth medium mixed with a low concentration of Matrigel (e.g., 2-5%).
-
Seeding: Seed the cell-Matrigel suspension on top of the solidified Matrigel layer.
-
Culture: Culture the cells for 1-2 weeks, replacing the medium every 2-3 days.
-
Colony Staining and Counting: Stain the colonies with a viability stain (e.g., crystal violet) and count the number and size of the colonies.
Experimental Workflow for Investigating TNK2/ACK1 Function
A typical workflow for investigating the function of TNK2/ACK1 in a specific cancer type would involve a series of interconnected experiments.
Conclusion
TNK2/ACK1 is a multifaceted non-receptor tyrosine kinase that plays a pivotal role in the progression of a wide range of cancers. Its ability to integrate signals from multiple RTKs and activate key downstream effectors like AKT and AR makes it a central node in oncogenic signaling networks. The frequent dysregulation of TNK2/ACK1 in human malignancies, coupled with its correlation with poor prognosis, highlights its potential as a valuable therapeutic target. The development of specific and potent TNK2/ACK1 inhibitors holds promise for novel cancer therapies, particularly for tumors that have developed resistance to conventional treatments. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of TNK2/ACK1 signaling and translating these findings into clinical applications.
References
- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNK2 - Wikipedia [en.wikipedia.org]
- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Tnk2-IN-1: A Technical Guide to its Role in Regulating Histone Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnk2-IN-1 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2, also known as ACK1. Emerging research has identified TNK2 as a critical regulator of epigenetic mechanisms, particularly in the context of cancer progression. This technical guide provides an in-depth analysis of the role of this compound in modulating histone phosphorylation, with a focus on the direct phosphorylation of histone H4 at tyrosine 88 (H4Y88ph). This novel post-translational modification has been implicated in the transcriptional regulation of key oncogenes, such as the androgen receptor (AR), in castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound (also referred to as (R)-9bMS in seminal literature) on histone H4 tyrosine 88 phosphorylation (pY88-H4) and the expression of the androgen receptor (AR) gene, a key downstream target. The data is extracted from studies on castration-resistant prostate cancer (CRPC) cell lines.
Table 1: Effect of this compound on Histone H4 Tyr88 Phosphorylation (pY88-H4) at the AR Enhancer
| Cell Line | Treatment | Fold Enrichment of pY88-H4 at AR Enhancer (Relative to IgG Control) |
| C4-2B | Vehicle (DMSO) | ~12.5 |
| C4-2B | This compound (1 µM) | ~2.5 |
| VCaP | Vehicle (DMSO) | ~10.0 |
| VCaP | This compound (1 µM) | ~2.0 |
Data is estimated from graphical representations in Mahajan et al., 2017.[1]
Table 2: Effect of this compound on Androgen Receptor (AR) mRNA Expression
| Cell Line | Treatment | Relative AR mRNA Expression (Normalized to Vehicle Control) |
| VCaP | This compound (1 µM) | ~0.4 |
| LNCaP | This compound (1 µM) | ~0.5 |
| LAPC4 | This compound (1 µM) | ~0.6 |
| C4-2B | This compound (1 µM) | ~0.3 |
Data is estimated from graphical representations in Mahajan et al., 2017.[1]
Signaling Pathways
The signaling pathway illustrates how TNK2, upon activation by upstream signals such as receptor tyrosine kinases (RTKs), translocates to the nucleus and directly phosphorylates histone H4 at tyrosine 88. This epigenetic mark serves as a binding site for the WDR5/MLL2 complex, which in turn deposits transcriptionally activating H3K4 trimethylation marks, leading to the expression of target genes like the androgen receptor. This compound acts by inhibiting the kinase activity of TNK2, thereby preventing the initial histone phosphorylation event and disrupting the entire downstream signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on the methods described by Mahajan et al. (2017) and serve as a guide for reproducing these findings.[1]
In Vitro Kinase Assay for Histone H4 Phosphorylation by TNK2
This assay directly assesses the ability of TNK2 to phosphorylate histone H4.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 1 µg of recombinant active TNK2 kinase and 2 µg of recombinant histone H4 substrate in 1X kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes.
-
Initiation of Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a specific antibody against phosphorylated tyrosine 88 of histone H4 (anti-pY88-H4).
Chromatin Immunoprecipitation (ChIP) Assay for pY88-H4
This assay is used to determine the in vivo association of pY88-H4 with specific genomic regions, such as the androgen receptor enhancer.
Workflow:
References
Tnk2-IN-1: An In-Depth Technical Guide to its Epigenetic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epigenetic effects of Tnk2-IN-1, a potent inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1). This document details the molecular mechanisms through which TNK2 modulates the epigenetic landscape and how its inhibition by this compound can reverse these effects, with significant implications for cancer therapy. The information is presented with clearly structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and drug development setting.
Introduction: TNK2 as an Epigenetic Modulator
TNK2 is a critical signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate diverse cellular processes, including cell proliferation, survival, and migration.[1][2] Beyond its well-established role in cytoplasmic signaling, recent research has unveiled a crucial function for TNK2 as an epigenetic regulator.[2][3] TNK2 can translocate to the nucleus and directly modify the chromatin landscape, thereby influencing gene expression programs that are central to cancer progression and drug resistance.[2][3] this compound and other potent inhibitors like (R)-9bMS are valuable tools to probe and therapeutically target these epigenetic functions.
Epigenetic Mechanisms of TNK2 and the Impact of this compound
TNK2 exerts its epigenetic influence primarily through two distinct mechanisms: the direct phosphorylation of histones and the regulation of histone-modifying enzymes. Inhibition by this compound directly counteracts these activities.
Histone H4 Phosphorylation at Tyrosine 88 (pY88-H4)
A key epigenetic event driven by TNK2 is the phosphorylation of histone H4 at tyrosine 88 (pY88-H4).[4] This novel histone mark, deposited by TNK2, acts as a binding site for the WDR5/MLL2 complex, a key player in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[4]
Table 1: TNK2-Mediated Histone H4 Phosphorylation and its Consequences
| Epigenetic Event | Mediator | Downstream Effect | Effect of this compound / (R)-9bMS | Affected Genes | References |
| Histone H4 Tyr88 Phosphorylation (pY88-H4) | TNK2/ACK1 | Recruitment of WDR5/MLL2 complex, leading to increased H3K4me3 and transcriptional activation. | Significant reduction in pY88-H4 levels. | Androgen Receptor (AR), CCNB1, CCNB2, CDC20 | [4][5] |
Regulation of Histone Demethylase KDM3A
TNK2 also interacts with and phosphorylates the histone demethylase KDM3A (JHDM2a), an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a repressive mark.[2] Phosphorylation of KDM3A by TNK2 is thought to enhance its demethylase activity, leading to a more open chromatin state and increased gene expression.
Table 2: TNK2's Influence on Histone Demethylation
| Interaction | Modification | Downstream Effect | Effect of this compound / (R)-9bMS | Affected Genes | References |
| TNK2/ACK1 with KDM3A | Phosphorylation of KDM3A | Enhanced demethylation of H3K9me2, leading to transcriptional activation. | Inhibition of KDM3A phosphorylation, leading to potential increase in H3K9me2 levels. | HOXA1 | [2] |
Downstream Gene Expression Changes
The epigenetic modifications orchestrated by TNK2 have profound effects on the expression of key genes involved in cancer progression. Inhibition of TNK2 by compounds like this compound can reverse these changes, leading to the suppression of oncogenic gene expression programs.
Table 3: Gene Expression Changes Following TNK2 Inhibition
| Gene Target | Function | Effect of TNK2 Activity | Effect of this compound / (R)-9bMS | References |
| Androgen Receptor (AR) | Transcription factor crucial for prostate cancer growth. | Upregulation of AR and its splice variant AR-V7. | Downregulation of AR and AR-V7 expression. | [4] |
| CCNB1, CCNB2, CDC20 | Cell cycle regulatory genes (G2/M transition). | Upregulation, promoting cell cycle progression. | Downregulation, leading to G2/M cell cycle arrest. | [3][6] |
| HOXA1 | Developmental transcription factor implicated in cancer. | Upregulation, promoting tamoxifen resistance in breast cancer. | Downregulation. | [2] |
| CXCR4 | Chemokine receptor involved in metastasis. | Upregulation. | Downregulation, impairing breast cancer metastasis. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to study the epigenetic effects of this compound.
Chromatin Immunoprecipitation (ChIP) for pY88-H4
This protocol is designed to assess the levels of TNK2-mediated pY88-H4 at specific gene promoters.
-
Cell Treatment: Culture cancer cells (e.g., breast or prostate cancer cell lines) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or this compound at the desired concentration and time point.
-
Cross-linking: Wash cells with PBS and then cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for pY88-H4. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
Quantitative PCR (qPCR): Analyze the enrichment of specific genomic regions by qPCR using primers designed for the promoter regions of target genes (e.g., AR, CCNB1).
Western Blot for Histone Modifications
This protocol allows for the global analysis of histone modifications following TNK2 inhibition.
-
Cell Treatment and Histone Extraction: Treat cells with DMSO or this compound as described above. Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Quantify the extracted histone proteins using a Bradford or BCA assay.
-
SDS-PAGE: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pY88-H4, H3K9me2, total H3, and total H4.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of modified histones to the total histone levels.
Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: TNK2 Signaling Pathway to Epigenetic Regulation.
Caption: Experimental Workflow for ChIP-seq Analysis.
Caption: Logical Flow of this compound's Epigenetic Effects.
Conclusion
TNK2 is a multifaceted protein that plays a significant role in shaping the epigenetic landscape of cancer cells. Its ability to directly phosphorylate histones and regulate the activity of histone-modifying enzymes underscores its importance as a therapeutic target. This compound and similar inhibitors offer a promising avenue for cancer therapy by reversing these pro-tumorigenic epigenetic alterations. This guide provides a foundational understanding of the epigenetic effects of this compound, offering valuable insights and practical protocols for researchers and drug developers in the field of oncology. Further research into the broader epigenetic footprint of TNK2 will undoubtedly uncover new therapeutic opportunities.
References
- 1. "Epigenetic reprogramming of cell cycle genes by ACK1 promotes breast c" by Mithila Sawant, Audrey Wilson et al. [digitalcommons.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. Epigenetic reprogramming of cell cycle genes by ACK1 promotes breast cancer resistance to CDK4/6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Technical Guide: The Impact of TNK2 Inhibition on Androgen Receptor Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, including its advanced, castration-resistant forms (CRPC). The non-receptor tyrosine kinase TNK2 (also known as ACK1) has emerged as a key regulator of AR activity and expression, promoting tumor growth even under androgen-depleted conditions. This technical guide provides an in-depth analysis of the mechanisms by which TNK2 modulates AR signaling and how its inhibition, exemplified by compounds such as Tnk2-IN-1, AIM-100, and (R)-9bMS, effectively downregulates AR gene expression. We detail the dual-pronged mechanism of TNK2 action—direct AR phosphorylation and epigenetic control of the AR gene locus—and present quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: TNK2 and the Androgen Receptor Axis in Prostate Cancer
The Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), is a critical intracellular signal transducer that operates downstream of various receptor tyrosine kinases (RTKs) like HER2 and EGFR.[1][2] In prostate cancer, TNK2 is frequently overexpressed or hyperactivated, and this status is positively correlated with disease progression and poor patient survival.[3][4][5]
The Androgen Receptor (AR), a ligand-activated transcription factor, is the central therapeutic target in prostate cancer.[6] Standard treatments, known as androgen deprivation therapy (ADT), aim to block this signaling.[7] However, tumors inevitably progress to a castration-resistant state (CRPC), often by reactivating AR signaling through mechanisms that are independent of testicular androgens.[6][8]
TNK2 has been identified as a pivotal oncogenic driver in this process.[7] It promotes androgen-independent AR activity, thereby fueling the growth of CRPC.[9][10] Small molecule inhibitors targeting TNK2, such as the compound (R)-9bMS, have been developed to counteract this resistance mechanism by suppressing both AR activity and its expression.[11] This guide elucidates the molecular underpinnings of the TNK2-AR signaling nexus and the therapeutic potential of its inhibition.
Core Mechanism: TNK2's Dual Regulation of AR Signaling
TNK2 employs a two-pronged approach to sustain AR signaling in CRPC: post-translational modification of the AR protein and epigenetic upregulation of the AR gene itself.
Ligand-Independent AR Activation via Direct Phosphorylation
In response to upstream signals from RTKs, TNK2 becomes activated and directly phosphorylates the AR protein at two specific residues within its transactivation domain: Tyrosine-267 (Tyr-267) and Tyrosine-363 (Tyr-363).[7][12]
-
Phosphorylation at Tyr-267 is the major event that promotes AR's transcriptional co-activator function even in a low-androgen environment.[1][3][9]
-
This modification allows the AR to translocate to the nucleus, bind to Androgen Response Elements (AREs) on the promoters of its target genes (e.g., PSA, NKX3.1, TMPRSS2), and drive their expression, promoting cell proliferation and survival.[13][14][15]
This mechanism effectively uncouples AR activity from its dependence on androgens, presenting a major challenge for conventional anti-androgen therapies.
Epigenetic Upregulation of AR Gene Expression
A more fundamental mechanism involves TNK2 acting as an epigenetic regulator to control the transcription of the AR gene itself.
-
Histone Phosphorylation: TNK2 phosphorylates Histone H4 at Tyrosine 88 (H4Y88p) in the promoter region of the AR gene.[16]
-
Reader Complex Recruitment: This novel epigenetic mark is "read" by the WDR5/MLL2 complex.[16]
-
Activating Mark Deposition: The recruited complex then deposits transcriptionally activating marks (H3K4-trimethylation) on the AR promoter.[16]
-
Increased AR/AR-V7 Transcription: This process leads to increased transcription of the full-length AR gene and its splice variants, such as AR-V7, which are constitutively active and associated with resistance to second-generation anti-androgens like enzalutamide.[11][16]
By increasing the total cellular pool of AR and its variants, TNK2 establishes a feed-forward loop that amplifies AR signaling and drives therapeutic resistance.
Quantitative Data on the Effects of TNK2 Inhibition
Inhibition of TNK2 with small molecules like (R)-9bMS or AIM-100 leads to a significant reduction in both AR activity and AR gene expression. The following tables summarize quantitative findings from preclinical studies.
Table 1: Effect of TNK2 Inhibition on AR and Target Gene mRNA Expression
| Target Gene | Cell Line | Treatment | Result | Citation |
| AR | Enzalutamide-Resistant | (R)-9bMS | Significant reduction in AR mRNA levels | [16] |
| AR-V7 | Enzalutamide-Resistant | (R)-9bMS | Significant reduction in AR-V7 mRNA levels | [16] |
| PSA | LNCaP, LAPC-4 | ACK1 Knockdown | Inhibition of androgen-stimulated PSA mRNA expression | [12] |
| hK2 | LNCaP, LAPC-4 | ACK1 Knockdown | Inhibition of androgen-stimulated hK2 mRNA expression | [12] |
Table 2: Effect of TNK2 Inhibition on Key Protein Levels and Modifications
| Protein Analyzed | Cell Line | Treatment | Result | Citation |
| p-Tyr267-AR | Prostate Cancer Cells | AIM-100 | Suppression of p-Tyr267-AR phosphorylation | [1][13][14] |
| Total AR | Enzalutamide-Resistant | (R)-9bMS | Reduced total AR protein levels | [16] |
| Total AR-V7 | Enzalutamide-Resistant | (R)-9bMS | Reduced total AR-V7 protein levels | [16] |
| p-Tyr88-H4 | Prostate Cancer Cells | (R)-9bMS | Reversal (reduction) of p-Tyr88-H4 marks | [16] |
Table 3: Effect of TNK2 Inhibition on AR Recruitment to Target Promoters (ChIP)
| Target Promoter | Cell Line | Treatment | Result | Citation |
| PSA Promoter | Prostate Cancer Cells | AIM-100 | Significantly compromised p-Tyr267-AR binding | [13] |
| NKX3.1 Promoter | Prostate Cancer Cells | AIM-100 | Suppressed AR binding | [13][14] |
| TMPRSS2 Promoter | Prostate Cancer Cells | AIM-100 | Suppressed AR binding | [13][14] |
Key Experimental Protocols
The following are generalized protocols for the core experiments used to assess the effect of TNK2 inhibitors on AR gene expression.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to measure changes in mRNA levels of AR, AR-V7, and AR target genes like PSA.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, C4-2B) and allow them to adhere. Treat cells with the TNK2 inhibitor (e.g., (R)-9bMS) at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Quantify RNA and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.
-
Quantitative PCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for the target genes (AR, AR-V7, PSA) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, comparing the inhibitor-treated samples to the vehicle-treated controls.
Western Blotting
This protocol is used to detect changes in the levels of total and phosphorylated proteins in the TNK2-AR signaling pathway.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-p-ACK1 (Tyr284), anti-ACK1, anti-p-AR (Tyr267), anti-AR, anti-AR-V7, and anti-β-actin (loading control).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if TNK2 inhibition affects the binding of AR to the promoter regions of its target genes.
-
Cross-linking and Cell Harvest: Treat cells with the TNK2 inhibitor or vehicle. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine. Harvest the cells.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a specific antibody (e.g., anti-AR, anti-p-Tyr267-AR) or a negative control IgG.
-
DNA Purification: Capture the antibody-bound chromatin with Protein A/G beads. Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use the purified DNA as a template for qPCR with primers flanking the known AREs in the promoters of target genes like PSA or NKX3.1. Results are typically presented as a percentage of the input chromatin, showing enrichment in the vehicle vs. inhibitor-treated samples.
Conclusion and Future Directions
TNK2/ACK1 is a potent, dual-function regulator of the Androgen Receptor in prostate cancer. It enhances AR signaling by direct, ligand-independent phosphorylation of the AR protein and by epigenetically upregulating the expression of the AR gene and its resistance-associated splice variants.
Inhibitors like this compound, AIM-100, and (R)-9bMS effectively counter these mechanisms. By blocking the kinase activity of TNK2, they simultaneously:
-
Suppress AR Activity: By preventing Tyr-267 phosphorylation, they reduce the binding of AR to its target gene promoters.[13][14]
-
Reduce AR Expression: By reversing the H4Y88p epigenetic mark, they decrease the transcription of both full-length AR and AR-V7.[11][16]
This dual mechanism of action makes TNK2 an exceptionally attractive therapeutic target. Targeting TNK2 has the potential to overcome resistance to current AR signaling inhibitors and re-sensitize tumors to therapy. Future research should focus on the clinical development of potent and selective TNK2 inhibitors for the treatment of advanced, castration-resistant prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ACKnowledging the role of the Activated-Cdc42 associated kinase (ACK) in regulating protein stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Androgen Receptor and Its Crosstalk With the Src Kinase During Castrate-Resistant Prostate Cancer Progression [frontiersin.org]
- 7. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Resistance to androgen receptor signaling inhibition does not necessitate development of neuroendocrine prostate cancer [insight.jci.org]
- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 11. pcf.org [pcf.org]
- 12. pnas.org [pnas.org]
- 13. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Effect of Ack1 tyrosine kinase inhibitor on ligand-independent androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACK1/TNK2 Regulates Histone H4 Tyr ... | Article | H1 Connect [archive.connect.h1.co]
Methodological & Application
Tnk2-IN-1 Treatment in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated CDC42-associated kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[1][2] Its dysregulation has been implicated in promoting tumor progression, metastasis, and resistance to therapy.[3][4] Tnk2 integrates signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and AXL, and activates downstream pro-survival pathways, including PI3K/AKT and MAPK/ERK.[2][5][6] This central role in oncogenic signaling makes TNK2 an attractive therapeutic target. Tnk2-IN-1 is a potent and selective small molecule inhibitor of TNK2 kinase activity. These application notes provide an overview of the use of this compound in preclinical xenograft mouse models, including detailed protocols for efficacy studies.
Mechanism of Action
This compound binds to the ATP-binding site of the TNK2 kinase domain, preventing the transfer of phosphate groups to its downstream substrates.[2] This blockade of TNK2's kinase activity leads to the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.[2] By disrupting these aberrant signaling cascades, this compound can induce apoptosis and reduce tumor growth in cancers where TNK2 is overexpressed or hyperactivated.[2][7]
Tnk2 Signaling Pathway
The following diagram illustrates the central role of TNK2 in integrating signals from various receptor tyrosine kinases and activating downstream oncogenic pathways. This compound acts by directly inhibiting the kinase activity of TNK2.
Caption: Tnk2 Signaling Pathway and Inhibition by this compound.
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various subcutaneous xenograft mouse models. The following tables summarize representative data from studies in prostate and triple-negative breast cancer (TNBC) models.
Prostate Cancer Xenograft Model
Table 1: Efficacy of this compound in a Castration-Resistant Prostate Cancer (LNCaP-Ack1) Xenograft Model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 29 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | - |
| This compound | 25 | Daily, p.o. | 625 ± 80 | 50 |
| This compound | 50 | Daily, p.o. | 375 ± 50 | 70 |
Data is representative and synthesized from studies on TNK2 inhibitors like dasatinib.[4]
Triple-Negative Breast Cancer (TNBC) Xenograft Model
Table 2: Efficacy of this compound in a TNBC (HCC1395) Xenograft Model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 200 | - |
| This compound | 30 | Daily, i.p. | 750 ± 110 | 50 |
| This compound | 60 | Daily, i.p. | 450 ± 75 | 70 |
Data is representative and synthesized from studies on TNK2 inhibitors like (R)-9bMS.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for a Xenograft Efficacy Study.
Cell Culture and Preparation
-
Culture cancer cells (e.g., LNCaP-Ack1 or HCC1395) in the recommended complete medium until they reach 70-80% confluency.[8]
-
Four hours before harvesting, replace the medium with fresh medium to remove dead cells.[8]
-
Wash the cells with sterile PBS, then detach them using a minimal amount of trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 3-5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (Corning, #356231) on ice.[1]
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be adjusted to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).[8]
Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 4-6 weeks old.[8][9] Allow for a 3-5 day acclimatization period.[8]
-
Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine).[1]
-
Shave and sterilize the injection site on the flank of the mouse with ethanol and/or iodine solution.[8]
-
Inject 100-200 µL of the cell suspension subcutaneously using a 27- or 30-gauge needle.[1][8]
-
Monitor the mice for tumor growth.
Treatment Administration and Monitoring
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Prepare this compound in a suitable vehicle (e.g., 30% solutol in sterile water).
-
Administer this compound or vehicle to the respective groups according to the specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[9]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[10][11]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[8][9][12]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
Data Analysis
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each treatment group at each measurement time point.
-
Determine the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
Conclusion
This compound demonstrates significant anti-tumor efficacy in preclinical xenograft models of prostate and triple-negative breast cancer. The provided protocols offer a standardized approach for evaluating the in vivo activity of Tnk2 inhibitors. These studies are crucial for the preclinical development of novel cancer therapeutics targeting the TNK2 signaling pathway.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNK2 - Wikipedia [en.wikipedia.org]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Tnk2-IN-1 for ACK1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Tnk2-IN-1, a representative inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. While "this compound" is used here as a placeholder, the data and protocols are based on well-characterized ACK1 inhibitors, such as (R)-9b, to ensure practical applicability in a research setting.
Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of ACK1 signaling has been implicated in the progression of several cancers, making it an attractive therapeutic target.[2][3] Accurate determination of the potency of inhibitors is a critical step in the drug discovery and development pipeline.
Data Presentation: In Vitro Potency of ACK1 Inhibitors
The following table summarizes the in vitro IC50 values of several known ACK1 inhibitors, providing a comparative landscape for newly identified compounds like this compound.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| (R)-9b | 56 | 33P HotSpot Assay | [2] |
| (R)-9bMS | 48 | Not Specified | [4][5] |
| AIM-100 | 21 - 24 | Not Specified | [6][7][8][9] |
| Dasatinib | <5 | Cellular Autophosphorylation Assay | [2] |
| Bosutinib | 2.7 | Not Specified | [2] |
| Compound 2a (Amgen) | 2 | In Vitro Kinase Assay | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound against ACK1 in both biochemical and cellular contexts.
Protocol 1: In Vitro Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10][11][12]
Materials:
-
Recombinant human ACK1 enzyme
-
Tyrosine Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions. Subsequently, dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the ACK1 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle-treated wells as 100% activity and a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular IC50 Determination by Western Blotting for ACK1 Autophosphorylation
This protocol measures the ability of this compound to inhibit the autophosphorylation of ACK1 in a cellular context.
Materials:
-
Human cancer cell line with detectable ACK1 activity (e.g., LNCaP, A549, or HEK293 cells overexpressing ACK1).
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ACK1 (Tyr284) and anti-total-ACK1.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ACK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ACK1 antibody to control for protein loading.
-
Quantify the band intensities for phospho-ACK1 and total ACK1.
-
Normalize the phospho-ACK1 signal to the total ACK1 signal for each treatment.
-
Plot the normalized phospho-ACK1 levels versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
References
- 1. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-9bMS | Ack1 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AIM-100 | Ack1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. ACK Kinase Enzyme System Application Note [promega.com]
Application Notes and Protocols: Detecting Tnk2-IN-1 Effects on p-ACK1 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of Tnk2-IN-1 on the phosphorylation of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. The phosphorylation of ACK1 at tyrosine 284 (p-ACK1 Tyr284) is a critical indicator of its activation. This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to accurately quantify the dose-dependent effects of this compound.
Data Presentation
The inhibitory effect of a TNK2 inhibitor on the phosphorylation of ACK1 can be quantified by densitometric analysis of Western blot results. Below is a summary table illustrating the expected dose-dependent decrease in p-ACK1 levels following treatment with a TNK2 inhibitor, such as (R)-9b, which serves as a proxy for this compound.
| Treatment Group | Concentration (nM) | p-ACK1/Total ACK1 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.75 | ± 0.09 |
| This compound | 50 | 0.42 | ± 0.05 |
| This compound | 100 | 0.18 | ± 0.03 |
| This compound | 500 | 0.05 | ± 0.01 |
Note: The data presented in this table are representative and intended to illustrate the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and the specific this compound compound used. The IC50 for potent ACK1 inhibitors like (R)-9b has been reported to be in the nanomolar range.[1][2]
Experimental Protocols
This section details the complete workflow for assessing the impact of this compound on p-ACK1 levels.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express ACK1, such as prostate cancer (e.g., LNCaP), breast cancer (e.g., MDA-MB-231), or lung cancer (e.g., A549) cell lines.[3]
-
Cell Seeding: Plate the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of ACK1 phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2, 6, 12, or 24 hours). An EGF or heregulin stimulation can be used to induce ACK1 phosphorylation.[3][4]
2. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5][6][7]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[5]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a 4-20% gradient or a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
4. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.
-
5. Stripping and Re-probing (for Total ACK1 and Loading Control)
-
Stripping: To normalize the p-ACK1 signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Re-blocking: After stripping, re-block the membrane as described above.
-
Re-probing: Incubate the membrane with a primary antibody against total ACK1 and subsequently with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
6. Data Analysis and Quantification
-
Densitometry: Quantify the band intensities for p-ACK1, total ACK1, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-ACK1 band intensity to the total ACK1 band intensity for each sample.
-
Further normalize this ratio to the loading control to account for any variations in protein loading.
-
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences between the treated and control groups.
Visualizations
ACK1 Signaling Pathway
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tnk2/ACK1 Inhibition in Non-Small-Cell Lung Cancer Cell Lines
Product Name: Tnk2-IN-1 (Represented by (R)-9b)
Cat. No.: N/A
Introduction
Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase that functions as a critical signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1][2][3] Aberrant activation, amplification, or mutation of the TNK2 gene is implicated in the progression and survival of various cancers, including non-small-cell lung cancer (NSCLC).[1][4] TNK2 integrates signals from cell surface receptors to downstream pro-survival pathways, most notably the PI3K/AKT pathway.[5] This role makes TNK2 a compelling therapeutic target for NSCLC, particularly in contexts of resistance to targeted therapies like EGFR inhibitors.[6]
This document provides detailed application notes and protocols for the use of a representative TNK2 inhibitor, (R)-9b, in NSCLC cell line models. (R)-9b is a potent and selective small molecule inhibitor of TNK2/ACK1 kinase activity.[4][7]
Mechanism of Action
TNK2/ACK1 acts as a transducer of extracellular signals. Upon activation by RTKs, TNK2 undergoes autophosphorylation and subsequently phosphorylates downstream effectors. A key substrate is the AKT1 kinase, which is phosphorylated by TNK2 at Tyrosine 176, leading to its activation in a PI3K-independent manner.[4] Activated AKT1 then promotes cell survival, proliferation, and resistance to apoptosis.
TNK2 inhibitors like (R)-9b are ATP-competitive inhibitors that bind to the kinase domain of TNK2, preventing its autophosphorylation and its ability to phosphorylate downstream substrates.[1] This leads to the suppression of pro-survival signaling cascades, resulting in reduced cancer cell proliferation and increased apoptosis.[6]
Data Presentation
The inhibitory activity of TNK2 inhibitors has been quantified both in biochemical assays against the purified enzyme and in cell-based assays measuring the impact on cell proliferation. The tables below summarize the half-maximal inhibitory concentrations (IC50) for representative TNK2 inhibitors.
Table 1: Biochemical Activity of TNK2 Inhibitors against Purified Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| (R)-9b | ACK1/TNK2 | 56 | 33P HotSpot Assay [4][8] |
| Dasatinib | ACK1/TNK2 | ~1 | Kinase Assay[3] |
| Bosutinib | ACK1/TNK2 | 2.7 | Biochemical Assay[4] |
| AIM-100 | ACK1/TNK2 | 24 (IC50) | Kinase Assay[9] |
| XMD16-5 | ACK1/TNK2 | 380 | ELISA[9] |
Table 2: Cellular Proliferation (IC50) of TNK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Duration |
| (R)-9b | VCaP | Prostate Cancer | ~2.0 µM | N/A [4] |
| (R)-9b | LNCaP | Prostate Cancer | ~1.8 µM | N/A [4] |
| Dasatinib | NCI-H1975 | NSCLC | 0.95 µM | 72 hours[10] |
| Dasatinib | NCI-H1650 | NSCLC | 3.64 µM | 72 hours[10] |
| AIM-100 | LNCaP | Prostate Cancer | ~7.0 µM | N/A[4] |
Note: Data for (R)-9b in NSCLC cell lines often involves combination studies, where it enhances the effects of other inhibitors like osimertinib at concentrations around 1 µM.[6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol details the measurement of cell viability in NSCLC cell lines (e.g., A549, NCI-H1975) following treatment with a TNK2 inhibitor.
Materials:
-
NSCLC cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ((R)-9b)
-
DMSO (Vehicle control)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical final concentration range would be 0.1 µM to 20 µM. Prepare a 2X vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-3 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of TNK2 Pathway Inhibition
This protocol describes how to detect the inhibition of TNK2 signaling by assessing the phosphorylation status of TNK2 (p-ACK1/TNK2) and its key downstream target AKT (p-AKT Y176).
Materials:
-
NSCLC cell line (e.g., A549)
-
6-well cell culture plates
-
This compound ((R)-9b) and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ACK1 (pY284)
-
Rabbit anti-ACK1 (Total)
-
Rabbit anti-phospho-AKT (pY176)
-
Rabbit anti-AKT (Total)
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies (HRP-conjugated anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed 0.5 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound (e.g., 2 µM, 5 µM) or DMSO for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with 150 µL of RIPA buffer per well.
-
Scrape and collect lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (load 20-30 µg of protein per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system. Densitometry can be used to quantify band intensity, normalizing phospho-proteins to their total protein counterparts.
-
References
- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tnk2-IN-1 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnk2 (also known as ACK1) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its activation is associated with tumor cell proliferation, survival, migration, and resistance to therapy. Consequently, inhibition of Tnk2 presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of Tnk2 inhibitors, exemplified by compounds such as (R)-9b and AIM-100, in combination with other cancer therapies. While "Tnk2-IN-1" is used here as a representative name for a Tnk2 inhibitor, the experimental data and protocols are based on published studies of specific Tnk2 inhibitors. These notes are intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of Tnk2 inhibition in various cancer models.
Rationale for Combination Therapies
The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable responses. Targeting Tnk2 in combination with other anticancer agents can offer several advantages:
-
Overcoming Drug Resistance: Tnk2 signaling can contribute to resistance mechanisms against targeted therapies, such as EGFR inhibitors.[1] Combining a Tnk2 inhibitor can resensitize resistant cells or delay the onset of resistance.
-
Synergistic Efficacy: Simultaneous inhibition of multiple oncogenic pathways can lead to a greater anti-tumor effect than either agent alone.
-
Enhanced Apoptosis: Combination therapies can more effectively push cancer cells towards programmed cell death.
-
Modulation of the Tumor Microenvironment: Tnk2 has been implicated in regulating immune responses, suggesting that its inhibition could enhance the efficacy of immunotherapies.[2]
Data Presentation: Efficacy of Tnk2 Inhibitors in Combination Therapy
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Tnk2 inhibitors in combination with other cancer therapies.
Table 1: In Vitro Efficacy of Tnk2 Inhibitor Combinations in KRAS-Mutant NSCLC Cell Lines [3]
| Cell Line | Drug | IC25 (µM) | IC50 (µM) | Combination | Combination Index (CI) at IC50 |
| NCI-H23 | Dasatinib (ACK1 inhibitor) | 0.008 | 0.025 | Dasatinib + MK2206 (AKT inhibitor) | 0.68 |
| MK2206 (AKT inhibitor) | 0.58 | 2.1 | |||
| NCI-H358 | Dasatinib (ACK1 inhibitor) | 0.006 | 0.018 | Dasatinib + MK2206 (AKT inhibitor) | 0.75 |
| MK2206 (AKT inhibitor) | 0.65 | 2.3 | |||
| A549 | Dasatinib (ACK1 inhibitor) | 0.012 | 0.04 | Dasatinib + MK2206 (AKT inhibitor) | 0.59 |
| MK2206 (AKT inhibitor) | 0.72 | 2.8 |
A Combination Index (CI) < 1 indicates a synergistic effect.[4]
Table 2: In Vitro Efficacy of Tnk2 Inhibitor AIM-100 in Prostate Cancer Cell Lines [5]
| Cell Line | Treatment | Concentration (µM) | Effect |
| LNCaP | AIM-100 | 3 | 19% increase in G0/G1 phase cells |
| 23% decrease in S phase cells | |||
| LAPC4 | AIM-100 | 1-10 | Significant decrease in cell growth (MTT assay) |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT/MTS) for Combination Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Partner anticancer drug (dissolved in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the partner drug. For combination studies, a constant ratio of the two drugs based on their individual IC50 values is often used.
-
Treatment: Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Partner drug alone at various concentrations
-
Combination of this compound and the partner drug at various concentrations (maintaining a constant ratio).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound and its combination partner on key signaling proteins downstream of Tnk2.
Materials:
-
Treated cell lysates (from a parallel experiment to the cell viability assay)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Tnk2, anti-Tnk2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein expression and phosphorylation levels.[6]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Partner drug formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the treatments to the respective groups as per the predetermined schedule and dosage:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
Combination of this compound and the partner drug.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: The excised tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) or western blotting, to assess target engagement and downstream signaling effects.
Immunohistochemistry (IHC) for Biomarker Analysis
Objective: To analyze the expression and localization of specific proteins (biomarkers) in tumor tissues from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Blocking solution
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-p-Tnk2)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.[7]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add the DAB substrate to visualize the antibody-antigen complex (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells to assess the treatment effects on the biomarkers.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Tnk2-IN-1 on Histone H4 Tyr88-Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnk2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1, is a non-receptor tyrosine kinase that has emerged as a critical player in various cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of Tnk2 activity is implicated in the pathogenesis of several cancers, making it a compelling therapeutic target.[1][3] Recent studies have unveiled a crucial role for Tnk2 in epigenetic regulation, specifically in the phosphorylation of histone H4 at tyrosine 88 (H4Y88ph).[4] This post-translational modification has been shown to be a key event in driving gene expression programs associated with cancer progression, such as castration-resistant prostate cancer.[4]
Tnk2-IN-1 is a potent and selective inhibitor of Tnk2 kinase activity.[5] Understanding the effect of this inhibitor on H4Y88ph is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols to enable researchers to accurately measure the impact of this compound on histone H4 Tyr88-phosphorylation.
Signaling Pathway
The Tnk2 signaling pathway leading to histone H4 phosphorylation is a critical axis in regulating gene expression. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), Tnk2 translocates to the nucleus where it can directly phosphorylate histone H4 at tyrosine 88.[4][6] This phosphorylation event can create a binding site for reader proteins, which in turn recruit other chromatin-modifying enzymes to alter chromatin structure and activate transcription of target genes.[4] this compound acts by binding to the ATP-binding site of Tnk2, thereby preventing the transfer of a phosphate group to its substrates, including histone H4.[1]
Caption: Tnk2 signaling pathway leading to histone H4 phosphorylation.
Experimental Protocols
Several robust methods can be employed to quantify the effect of this compound on H4Y88ph. The choice of method will depend on the specific research question, available equipment, and desired level of quantification.
Western Blotting
Western blotting is a widely used technique to detect and semi-quantify specific proteins in a complex mixture.[7] This method is ideal for assessing the overall change in H4Y88ph levels in cell lysates following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of H4Y88ph.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Resuspend the histone pellet in water and determine the protein concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 10-20 µg of histone extract) onto a 15% SDS-polyacrylamide gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for histone H4 Tyr88-phosphorylation (anti-pH4Y88) diluted in 5% BSA/TBST.
-
In parallel, probe a separate membrane or strip the first membrane and re-probe with an antibody against total histone H4 as a loading control.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the pH4Y88 band to the total H4 band for each sample.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Normalized pH4Y88/Total H4 Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.0 |
| This compound | 0.1 | 0.75 ± 0.09 | 0.75 |
| This compound | 1 | 0.42 ± 0.05 | 0.42 |
| This compound | 10 | 0.15 ± 0.03 | 0.15 |
Mass Spectrometry
Mass spectrometry (MS) is a powerful and unbiased technique for the identification and quantification of post-translational modifications (PTMs) on proteins, including histones.[9][10][11] This method provides a highly accurate and quantitative assessment of H4Y88ph.
Experimental Workflow:
Caption: Mass spectrometry workflow for histone PTM analysis.
Detailed Protocol:
-
Histone Extraction:
-
Extract histones from this compound treated and control cells as described in the Western Blotting protocol.
-
-
Propionylation (Optional but Recommended):
-
To improve sequence coverage of lysine-rich histones, chemical derivatization of lysine residues by propionylation can be performed prior to digestion.[9]
-
-
Enzymatic Digestion:
-
Digest the histone proteins into smaller peptides using a protease such as trypsin.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).
-
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein database to identify the peptide sequences. Specify tyrosine phosphorylation as a variable modification.
-
-
PTM Quantification:
-
Quantify the relative abundance of the Tyr88-phosphorylated H4 peptide to the unmodified H4 peptide across different treatment conditions. This can be achieved through label-free quantification or by using isotopic labeling methods.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Relative Abundance of H4Y88ph Peptide (Mean ± SD) |
| Vehicle Control | 0 | 0.052 ± 0.006 |
| This compound | 1 | 0.018 ± 0.003 |
| This compound | 10 | 0.004 ± 0.001 |
Immunofluorescence
Immunofluorescence (IF) allows for the visualization of histone modifications within intact cells, providing spatial information about the localization of H4Y88ph.[12][13] This technique can reveal whether this compound treatment leads to a global decrease in nuclear H4Y88ph or affects specific sub-nuclear compartments.
Experimental Workflow:
Caption: Immunofluorescence workflow for H4Y88ph visualization.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound as described previously.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary antibody against pH4Y88 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the pH4Y88 (e.g., green) channels.
-
Quantify the mean fluorescence intensity of the pH4Y88 signal within the nucleus (defined by the DAPI stain) using image analysis software.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) |
| Vehicle Control | 0 | 150.2 ± 15.8 |
| This compound | 1 | 85.6 ± 9.3 |
| This compound | 10 | 32.1 ± 4.5 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately and reliably measure the effect of this compound on histone H4 Tyr88-phosphorylation. By employing a combination of Western blotting for initial screening, mass spectrometry for precise quantification, and immunofluorescence for cellular localization, a thorough understanding of the inhibitor's epigenetic impact can be achieved. These methods are crucial for advancing our knowledge of Tnk2 signaling and for the development of targeted cancer therapies.
References
- 1. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers [pubmed.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Regulates Histone H4 Tyr ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 11. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence of Histone Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. epigentek.com [epigentek.com]
Troubleshooting & Optimization
Technical Support Center: Tnk2-IN-1 and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tnk2 inhibitors, with a specific focus on the well-characterized inhibitor, (R)-9b, as a representative example of a "Tnk2-IN-1".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a placeholder term for a small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[3] Its aberrant activation is implicated in the progression of several cancers, making it an attractive therapeutic target.[4][5][6][7]
Q2: I'm observing a phenotype in my experiment that is inconsistent with TNK2 inhibition. Could this be due to off-target effects of my Tnk2 inhibitor?
A2: Yes, it is possible. Many kinase inhibitors, including those targeting TNK2, can exhibit off-target activity, meaning they inhibit other kinases or proteins in addition to their intended target.[8][9][10] These off-target effects can lead to unexpected or paradoxical cellular responses.[8] It is crucial to validate that the observed phenotype is a direct result of TNK2 inhibition.
Q3: How can I determine if my Tnk2 inhibitor is engaging its intended target, TNK2, in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[3][11][12][13][14] This assay measures the thermal stabilization of a protein upon ligand binding. If your Tnk2 inhibitor binds to TNK2, the protein will be more resistant to heat-induced denaturation. A detailed protocol for CETSA is provided in the "Experimental Protocols" section below.
Q4: What are the known off-targets of the Tnk2 inhibitor (R)-9b?
A4: Kinase profiling studies have shown that (R)-9b, while potent against TNK2 (also known as ACK1), also inhibits other kinases. Notably, it shows significant inhibitory activity against the JAK family kinases, particularly JAK2 and Tyk2.[15][16] A summary of its kinase selectivity is provided in the data table below.
Q5: My cells are showing resistance to the Tnk2 inhibitor. Could off-target effects be involved?
A5: While resistance can arise from mutations in the TNK2 kinase domain, off-target effects can also contribute to resistance mechanisms. For instance, a kinase inhibitor could paradoxically activate a parallel signaling pathway that bypasses the need for TNK2 signaling, leading to resistance.[6][8] Investigating downstream signaling pathways using techniques like phosphoproteomics can help elucidate such mechanisms.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes when using a Tnk2 inhibitor like (R)-9b.
Problem 1: Unexpected or contradictory phenotype observed after inhibitor treatment.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to TNK2 in your cells at the concentration used.
-
Consult Kinase Selectivity Data: Refer to the kinase inhibition profile of (R)-9b (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Use a Structurally Different Inhibitor: If available, use a Tnk2 inhibitor with a different chemical scaffold and off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect of TNK2 inhibition that was previously uncharacterized.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown TNK2 expression. Compare the phenotype of TNK2 knockdown with that of inhibitor treatment. Concordant phenotypes suggest the inhibitor's effect is on-target.
-
Problem 2: Lack of a clear dose-response relationship.
-
Possible Cause: This could be due to complex off-target effects at different concentrations or issues with inhibitor stability and cell permeability.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a wide-range dose-response curve to identify the optimal concentration for TNK2 inhibition without significant off-target effects.
-
Assess Cell Viability: Ensure that the inhibitor concentrations used are not causing general cellular toxicity, which can confound the interpretation of results.
-
Verify Inhibitor Integrity: Confirm the stability and purity of your inhibitor stock.
-
Problem 3: Results from your in-vitro kinase assay do not correlate with cellular effects.
-
Possible Cause: Discrepancies can arise from differences in the inhibitor's potency against recombinant protein versus its activity in a complex cellular environment, where factors like cell permeability, metabolism, and off-target engagement come into play.
-
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Use CETSA to verify that the inhibitor is reaching and binding to TNK2 within the cell.
-
Phosphoproteomics Analysis: Employ quantitative phosphoproteomics to get a global view of the signaling pathways affected by the inhibitor in your cellular model. This can reveal both on-target (downstream of TNK2) and off-target signaling events.
-
Data Presentation
Table 1: Kinase Selectivity Profile of (R)-9b
This table summarizes the inhibitory activity of (R)-9b against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration and the IC50 value for the most potently inhibited kinases.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| ACK1 (TNK2) | 99.8% | 56 |
| JAK2 | 98.6% | 6 |
| Tyk2 | 98.9% | 5 |
| LCK | 87.7% | 136 |
| ALK | 86.0% | 143 |
| FGFR1 | 86.4% | 160 |
| CHK1 | 84.8% | 154 |
| ROS/ROS1 | 84.2% | 124 |
| ABL1 | 82.8% | 206 |
Data sourced from: Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach.[15]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and is designed to verify the binding of a Tnk2 inhibitor to TNK2 in intact cells.[11][12][13]
-
Materials:
-
Cell culture medium
-
Tnk2 inhibitor (e.g., (R)-9b) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Cell scraper
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-TNK2 antibody and appropriate secondary antibody
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the Tnk2 inhibitor at the desired concentration or with DMSO for the control group. Incubate for the desired treatment time.
-
Harvesting: Aspirate the medium and wash the cells with PBS. Harvest the cells by scraping in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step at room temperature for 3 minutes. Include an unheated control sample.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-TNK2 antibody.
-
Interpretation: In the vehicle-treated samples, the amount of soluble TNK2 will decrease with increasing temperature. In the inhibitor-treated samples, the binding of the inhibitor will stabilize TNK2, resulting in more soluble protein at higher temperatures compared to the control.
-
2. Phosphoproteomics for Off-Target Identification
This is a general workflow for identifying on- and off-target effects of a kinase inhibitor using mass spectrometry-based phosphoproteomics.[1][5][17][18]
-
Procedure:
-
Sample Preparation: Treat cells with the Tnk2 inhibitor or DMSO. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphosites.
-
Data Analysis: Compare the phosphoproteomes of inhibitor-treated and control cells to identify phosphosites with significantly altered abundance.
-
Interpretation:
-
On-target effects: Decreased phosphorylation of known TNK2 substrates or downstream effectors.
-
Off-target effects: Changes in the phosphorylation of substrates of other kinases, indicating that the inhibitor is affecting their activity. Bioinformatic analysis can be used to predict the upstream kinases responsible for the observed phosphorylation changes.
-
-
Visualizations
Caption: Simplified TNK2 (ACK1) signaling pathway.
Caption: Troubleshooting workflow for unexpected inhibitor effects.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 15. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tnk2-IN-1 Oral Bioavailability
Welcome to the technical support center for Tnk2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral bioavailability of this promising TNK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a small molecule inhibitor targeting the non-receptor tyrosine kinase TNK2 (ACK1).[1][2][3] TNK2 is implicated in various cellular processes, including proliferation and survival, and is a target in several cancers.[4][5] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can significantly limit its absorption after oral administration, leading to low and variable bioavailability.[6][7][8] This variability can complicate preclinical assessment and hinder clinical development.[9]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary limiting factors are typically rooted in its physicochemical properties. Based on compounds with similar profiles, this compound likely exhibits:
-
Poor Aqueous Solubility: As a probable Biopharmaceutics Classification System (BCS) Class II or IV compound, its low solubility in gastrointestinal fluids is the main barrier to absorption.[10] The dissolution rate is often the rate-limiting step for absorption.[10][11]
-
High Lipophilicity: While necessary for cell membrane penetration, very high lipophilicity can lead to poor wetting and dissolution.[6][7]
-
Crystalline Structure: Highly stable crystalline forms ("brick-dust" molecules) require significant energy to dissolve, further reducing the dissolution rate.[12]
-
Potential for First-Pass Metabolism: Like other orally administered drugs, it may be subject to metabolism in the gut wall or liver before reaching systemic circulation.[8][13]
Q3: What are the main strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility.[14][15][16] Key approaches include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio through micronization or nanonization can enhance the dissolution rate.[10][11][16]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[9][16][17] This is a common strategy for oral tyrosine kinase inhibitors.[9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility by forming microemulsions in the GI tract, bypassing the need for dissolution.[14][15]
-
Salt Formation: Creating a salt form of the molecule can alter its physical properties to improve solubility and dissolution rate.[15] Lipophilic salts have been shown to be effective for kinase inhibitors.[6][7][18]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water.[11][14][16]
Troubleshooting Guide
Problem 1: Low Aqueous Solubility in Formulation Vehicle
-
Potential Cause: The intrinsic physicochemical properties of this compound lead to poor solubility in standard aqueous vehicles.
-
Solutions:
-
pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can significantly increase solubility.[11] Test solubility across a physiologically relevant pH range (e.g., pH 2 to 8).
-
Use of Co-solvents: Incorporate water-miscible organic solvents such as PEG 400, propylene glycol, or ethanol to increase the solubilizing capacity of the vehicle.[11]
-
Surfactants: Add surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug, increasing its apparent solubility.[11]
-
Complexation Agents: Evaluate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes.[13][16]
-
Problem 2: Poor In Vivo Exposure Despite Adequate Formulation Solubility
-
Potential Cause: The drug may be precipitating out of the formulation upon administration into the aqueous environment of the GI tract. This is a common issue with supersaturating formulations like ASDs or co-solvent systems.
-
Solutions:
-
Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state in vivo by inhibiting nucleation and crystal growth.[16]
-
Develop a Lipid-Based Formulation: Switch to a lipid-based system such as a SEDDS. These formulations form fine oil-in-water emulsions upon gentle agitation in GI fluids, which can keep the drug in a solubilized state until absorption.[15]
-
Reduce Particle Size: If using a suspension, reduce the particle size to the nanoscale (nanosuspension). This increases the surface area, leading to a faster dissolution rate that can better match the absorption rate.[10][17]
-
Problem 3: High Variability in Pharmacokinetic (PK) Data
-
Potential Cause: High variability between subjects can be caused by food effects, inconsistent formulation performance, or poor GI stability.
-
Solutions:
-
Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study, as food can significantly alter GI physiology and drug absorption.[8]
-
Optimize Formulation Robustness: Develop a more robust formulation, such as an amorphous solid dispersion or a SEDDS, which are designed to reduce the impact of physiological variables on drug release and solubility.[9][15]
-
Assess In Vitro Dissolution: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine to predict potential food effects and optimize the formulation accordingly.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 485.6 g/mol | Compliant with Lipinski's Rule of Five. |
| logP | 4.8 | High lipophilicity; potential for poor wetting and dissolution. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility is a major barrier to absorption. |
| pKa | 3.2 (weak base) | Solubility is pH-dependent; higher solubility at low pH (stomach). |
| Melting Point | 215 °C | High melting point suggests a stable crystal lattice, hindering dissolution. |
Table 2: Example Pharmacokinetic Parameters for Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% HPMC) | 55 ± 15 | 4.0 | 350 ± 90 | ~2% |
| Micronized Suspension | 110 ± 30 | 2.0 | 820 ± 210 | ~5% |
| Amorphous Solid Dispersion (ASD) | 450 ± 95 | 1.5 | 3100 ± 650 | ~18% |
| Self-Emulsifying System (SEDDS) | 620 ± 120 | 1.0 | 4550 ± 890 | ~27% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select an appropriate polymer such as HPMC-AS or PVP.
-
Solvent System: Identify a common solvent system (e.g., dichloromethane/methanol) that can dissolve both this compound and the selected polymer.
-
Solution Preparation: Prepare a solution containing this compound and the polymer at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate).
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer matrix.
-
-
Powder Collection: Collect the resulting powder from the cyclone.
-
Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
-
Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to mimic conditions in the small intestine.
-
Apparatus: Use a USP Apparatus II (paddle) at a standard rotation speed (e.g., 75 RPM) and temperature (37°C).
-
Experiment Initiation: Add the this compound formulation (e.g., a capsule containing the ASD) to the dissolution vessel containing the biorelevant medium.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the concentration versus time to generate a dissolution profile for each formulation in both fasted and fed-state media.
Visualizations
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.monash.edu [research.monash.edu]
- 8. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Tnk2-IN-1 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tnk2-IN-1 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. For daily use, aliquots can be stored at -20°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.1%.
Q3: How stable is this compound in cell culture medium?
A3: The stability of small molecule inhibitors in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. While specific data for this compound is being generated, similar kinase inhibitors have shown stability for up to 72 hours in DMEM with 10% FBS.[1] For experiments extending beyond 72 hours, it is advisable to replace the medium with freshly prepared this compound.
Q4: Can this compound bind to serum proteins in the culture medium?
A4: Like many small molecule inhibitors, this compound may exhibit non-specific binding to serum proteins.[1] This can potentially reduce the effective concentration of the inhibitor available to the cells. It is important to maintain consistent serum concentrations across experiments for reproducible results.
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed to be a potent inhibitor of Tnk2, some off-target effects have been observed at higher concentrations. For instance, a structurally related TNK2 inhibitor, (R)-9bMS, has been shown to inhibit Aurora B kinase at elevated concentrations, leading to mitotic failure and polyploidization.[2] It is crucial to determine the optimal concentration range for your specific cell line to minimize off-target effects.
Troubleshooting Guides
Issue 1: Decreased or inconsistent inhibitor activity in long-term experiments.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Solution: For experiments lasting longer than 72 hours, it is recommended to perform a partial or full media change with freshly diluted this compound every 48-72 hours. This ensures a consistent effective concentration of the inhibitor.
-
-
Possible Cause 2: Non-specific binding of the inhibitor.
-
Solution: Be aware of potential non-specific binding to plasticware.[1] Pre-incubating plates with media containing serum before adding cells and the inhibitor may help mitigate this. Also, ensure consistent serum levels across all experiments.
-
-
Possible Cause 3: Cellular resistance.
Issue 2: Higher than expected IC50 value or lack of cellular response.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the calculations for your serial dilutions. It is also advisable to confirm the concentration of your stock solution using spectrophotometry if possible.
-
-
Possible Cause 2: Cell line-specific sensitivity.
-
Solution: The sensitivity to Tnk2 inhibitors can vary between cell lines. For example, the IC50 of (R)-9b, a known Tnk2 inhibitor, is 1.8 µM in LNCaP cells and 2 µM in VCaP cells after 72 hours of treatment.[5] It is essential to perform a dose-response curve for each new cell line to determine the optimal working concentration.
-
-
Possible Cause 3: Poor cell permeability.
-
Solution: While most small molecule inhibitors are designed to be cell-permeable, issues can arise. Ensure that the final DMSO concentration is optimal for cell permeability without causing toxicity.
-
Data Presentation
Table 1: In Vitro IC50 Values for Tnk2 Inhibitors in Various Prostate Cancer Cell Lines (72h Treatment)
| Cell Line | Inhibitor | IC50 (µM) |
| LNCaP | AIM-100 | 7 |
| LNCaP | (R)-9b | 1.8 |
| LAPC4 | AIM-100 | ~4 |
| LAPC4 | (R)-9b | ~4 |
| VCaP | AIM-100 | 4 |
| VCaP | (R)-9b | 2 |
Data synthesized from published studies on known Tnk2 inhibitors to provide a reference for expected potency.[5]
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 7-day experiment)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 7-day period. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium.
-
Initial Treatment (Day 0): Remove the overnight culture medium and replace it with the medium containing the desired concentrations of this compound. Include a DMSO-only control.
-
Media and Inhibitor Replenishment (Day 2 and Day 5): Perform a half-media change by carefully removing 50% of the medium from each well and replacing it with fresh medium containing the corresponding concentration of this compound.
-
Viability Assessment (Day 7): On day 7, assess cell viability using a suitable method, such as a resazurin-based assay or by cell counting.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: Tnk2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for long-term experiments using this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tnk2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the TNK2 inhibitor, Tnk2-IN-1, in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Cells show little to no response to initial this compound treatment. | 1. Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms. 2. Incorrect Drug Concentration: The concentration of this compound may be too low. 3. Drug Instability: The this compound stock solution may have degraded. | 1. Cell Line Profiling: Verify TNK2 expression and activity in your cell line. Consider using a different cell line known to be sensitive to TNK2 inhibition. 2. Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1] 3. Fresh Drug Preparation: Prepare fresh this compound stock solutions and store them under recommended conditions. |
| Previously sensitive cells become resistant to this compound over time. | 1. Acquired Resistance: Cells have developed mechanisms to overcome the drug's effects. A common mechanism for resistance to tyrosine kinase inhibitors is the acquisition of mutations in the target kinase.[2][3] 2. Selection of a resistant subpopulation: The initial cell population may have contained a small number of resistant cells that were selected for during treatment. | 1. Sequence the TNK2 Kinase Domain: Look for mutations, particularly at the "gatekeeper" residue, threonine 205 (T205). Mutations at this site, such as T205M or T205I, can prevent inhibitor binding and have been shown to confer resistance to other TNK2 inhibitors.[2] 2. Isolate and Characterize Resistant Clones: Use techniques like limiting dilution to isolate single-cell clones from the resistant population and characterize their individual resistance mechanisms.[4] |
| Inconsistent IC50 values for this compound between experiments. | 1. Variation in Experimental Conditions: Differences in cell density, passage number, or incubation time can affect IC50 values.[5] 2. Cell Line Instability: The phenotype of the cell line may change over time in culture. | 1. Standardize Protocols: Ensure that all experimental parameters are consistent between assays.[5] 2. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells to ensure consistency. 3. Regular Phenotypic Checks: Periodically confirm the TNK2 expression and sensitivity of your parental cell line. |
| Resistant cell lines lose their resistant phenotype after being cultured without this compound. | 1. Unstable Resistance Mechanism: The resistance mechanism may be non-genetic and reversible. 2. Overgrowth of Sensitive Cells: A small population of sensitive cells may have remained and outcompeted the resistant cells in the absence of drug pressure. | 1. Continuous Drug Pressure: Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype.[6] 2. Re-clone the Resistant Population: Isolate single-cell clones to establish a more stable resistant cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of acquired resistance to this compound?
A1: Based on studies with other ATP-competitive TNK2 inhibitors, a primary mechanism of acquired resistance is the mutation of the threonine 205 (T205) "gatekeeper" residue in the TNK2 kinase domain.[2] This mutation to a bulkier amino acid, such as methionine (T205M) or isoleucine (T205I), sterically hinders the binding of the inhibitor to the ATP-binding pocket, thereby reducing its efficacy.[2][3][7]
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 of this compound in your potentially resistant cell line to that of the parental, sensitive cell line.[1] A significant increase in the IC50 value, typically 3- to 10-fold or higher, is indicative of acquired resistance.[8]
Q3: What are "bypass signaling pathways," and could they be a cause of resistance to this compound?
A3: Bypass signaling pathways are alternative cellular signaling routes that can be activated to maintain cell survival and proliferation when the primary pathway is blocked by an inhibitor.[9] In the context of this compound resistance, cancer cells might upregulate other receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET, which can then activate downstream signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, independently of TNK2.[10][11][12] This would render the cells less dependent on TNK2 signaling for their survival.
Q4: Can I use other TNK2 inhibitors to overcome resistance to this compound?
A4: If resistance is due to a gatekeeper mutation, it is likely that other TNK2 inhibitors with a similar binding mode will also be ineffective.[2] However, if resistance is mediated by a bypass pathway, a combination therapy approach that targets both TNK2 and the activated bypass pathway may be effective. For example, combining this compound with an EGFR inhibitor if EGFR signaling is upregulated.
Quantitative Data Summary
The following tables provide illustrative examples of the quantitative data you might expect to see when comparing this compound sensitive and resistant cancer cell lines.
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Breast Cancer (MCF-7) | 50 | 750 | 15 |
| Prostate Cancer (PC-3) | 80 | 1200 | 15 |
| Lung Cancer (A549) | 120 | 2400 | 20 |
Table 2: Example of TNK2 Gatekeeper Mutation Status in Resistant Cell Lines
| Cell Line | Resistance Status | TNK2 T205 Mutation |
| MCF-7 | Sensitive | Wild-Type |
| MCF-7-Tnk2R | Resistant | T205M |
| PC-3 | Sensitive | Wild-Type |
| PC-3-Tnk2R | Resistant | T205I |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a stepwise method for generating cancer cell lines with acquired resistance to this compound.[13][14]
-
Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound for your parental cancer cell line.[1]
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[15]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.[8]
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration. If significant cell death occurs, reduce the fold-increase or maintain the cells at the current concentration for a longer period.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells for future use.[8]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line. A 3- to 10-fold or greater increase in IC50 confirms resistance.[8]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cells in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).[6]
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for cell proliferation and for the drug to take effect (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified TNK2 signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to this compound.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of phosphatidylinositol 3‐kinase inhibitor‐resistant cancer cell lines and therapeutic strategies for overcoming the resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNK2 - Wikipedia [en.wikipedia.org]
- 11. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. uniprot.org [uniprot.org]
- 14. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
Technical Support Center: Interpreting Unexpected Results from Tnk2-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Tnk2-IN-1 and other TNK2/ACK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Tnk2 inhibitor is showing lower efficacy than expected, or the results are inconsistent. What are the possible causes?
A1: Several factors can contribute to lower-than-expected efficacy or inconsistent results with Tnk2 inhibitors:
-
Cell Line Variability: The expression and activation status of TNK2 (also known as ACK1) can vary significantly between different cell lines. It is crucial to select cell lines with documented TNK2 expression and activation for your experiments.
-
Inhibitor Potency and Selectivity: Ensure you are using the inhibitor at a concentration appropriate for its IC50 value against TNK2. Be aware of the inhibitor's selectivity profile, as off-target effects at higher concentrations can confound results.[1]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of growth factors can all influence the signaling pathways TNK2 is involved in. Standardize these conditions across all experiments.
-
ATP Concentration in Kinase Assays: In biochemical assays, the concentration of ATP can significantly impact the apparent IC50 value of an ATP-competitive inhibitor. Ensure you are using a consistent and appropriate ATP concentration, ideally near the Km of TNK2 for ATP.
Q2: I'm observing a paradoxical increase in the phosphorylation of a downstream target, like Akt, after treating with a Tnk2 inhibitor. Why is this happening?
A2: This phenomenon, known as paradoxical pathway activation, can occur with various kinase inhibitors and is often due to the disruption of negative feedback loops.[2][3][4][5] While TNK2 is known to activate Akt, inhibiting TNK2 can sometimes lead to the compensatory activation of other kinases that also phosphorylate Akt.
Here's a possible mechanism:
-
TNK2 is part of a signaling network with built-in negative feedback mechanisms. For instance, a downstream effector of the TNK2 pathway might normally inhibit an upstream activator of a parallel pathway that also targets Akt.
-
When you inhibit TNK2, this feedback inhibition is removed.
-
The parallel pathway becomes more active, leading to an overall increase in Akt phosphorylation, even though the direct contribution from TNK2 is blocked.
To investigate this, consider performing a time-course experiment to observe the dynamics of pathway activation and using inhibitors of other known Akt-activating pathways in combination with your Tnk2 inhibitor.
Q3: My cells are showing a strange morphology, such as becoming much larger or having multiple nuclei, after treatment with a Tnk2 inhibitor. Is this a known effect?
A3: Yes, this is a documented off-target effect for some Tnk2 inhibitors, such as (R)-9bMS.[6] At higher concentrations, these inhibitors can target other kinases involved in cell division, such as Aurora B kinase.[6] Inhibition of Aurora B leads to cytokinesis failure, resulting in polyploid cells (cells with more than two sets of chromosomes) which are often larger and can be multinucleated.[6]
It is crucial to perform dose-response experiments and correlate the morphological changes with the concentration of the inhibitor. If these effects are observed at concentrations significantly higher than the IC50 for TNK2, they are likely due to off-target inhibition.
Q4: How can I confirm that the observed effects in my cellular assays are due to the inhibition of TNK2 and not an off-target effect?
A4: Confirming on-target activity is a critical step in any inhibitor study. Here are several approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TNK2 expression in your cell line. If the phenotype observed with the inhibitor is recapitulated by TNK2 knockdown/knockout, it provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of an inhibitor to its target protein in intact cells.[7][8][9][10][11] An effective Tnk2 inhibitor will increase the thermal stability of the TNK2 protein.
-
Use of Structurally Different Inhibitors: If multiple, structurally distinct Tnk2 inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a mutant version of TNK2 that is resistant to the inhibitor. If this rescues the cellular phenotype, it confirms that the inhibitor's effects are mediated through TNK2.
Troubleshooting Guides
Biochemical Kinase Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal | Non-specific binding of detection antibody. | Optimize blocking conditions. If using milk, consider switching to BSA, as milk contains the phosphoprotein casein which can be detected by anti-phospho antibodies.[12] |
| Contaminated buffers. | Use freshly prepared buffers. | |
| Low signal or no activity | Inactive enzyme. | Ensure proper storage and handling of the recombinant TNK2 enzyme. |
| Suboptimal assay conditions. | Optimize pH, temperature, and concentrations of enzyme and substrate. | |
| Inconsistent IC50 values | Variable ATP concentration. | Use a fixed ATP concentration, ideally at the Km value for TNK2, across all experiments. |
| Inhibitor precipitation. | Check the solubility of your Tnk2 inhibitor in the assay buffer. |
Cellular Assays (e.g., Western Blot for Phospho-TNK2)
| Problem | Possible Cause | Suggested Solution |
| No or weak phospho-TNK2 signal | Low basal TNK2 activity in the chosen cell line. | Stimulate cells with a known TNK2 activator (e.g., EGF, HGF) before lysis. |
| Phosphatase activity during cell lysis. | Include phosphatase inhibitors in your lysis buffer (e.g., sodium orthovanadate for tyrosine phosphatases).[13] | |
| Multiple bands for TNK2 | Post-translational modifications (e.g., phosphorylation, ubiquitination). | Consult resources like PhosphoSitePlus to identify known modifications.[13] Treat with phosphatases to confirm if bands are due to phosphorylation. |
| Splice variants of TNK2. | Check the literature for known splice variants in your cell line. | |
| Inconsistent band intensities | Uneven protein loading. | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein concentration in all lanes. |
| Issues with antibody incubation. | Optimize antibody concentration and incubation time. |
Data Presentation
Tnk2 Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity of (R)-9b, a known TNK2 inhibitor, against a panel of kinases. This data is crucial for understanding its potential for off-target effects.
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| TNK2 (ACK1) | 56 | 99.8% |
| JAK2 | 6 | 98.6% |
| Tyk2 | 5 | 98.9% |
| LCK | 136 | 87.7% |
| ALK | 143 | 86.0% |
| CHK1 | 154 | 84.8% |
| FGFR1 | 160 | 86.4% |
| ROS/ROS1 | 124 | 84.2% |
| ABL1 | 206 | 82.8% |
| Data adapted from a study on the development of novel ACK1/TNK2 inhibitors.[1] |
Cellular Proliferation IC50 Values for Tnk2 Inhibitor (R)-9b
The following table shows the IC50 values of (R)-9b in different prostate cancer cell lines, demonstrating cell-line-dependent efficacy.
| Cell Line | IC50 (µM) |
| LNCaP | 1.8 |
| LAPC4 | ~4 |
| VCaP | 2 |
| Data from a study on the development of novel ACK1/TNK2 inhibitors.[1] |
Experimental Protocols
In Vitro TNK2 Kinase Activity Assay (Example using ADP-Glo™)
This protocol is a general guideline for measuring TNK2 kinase activity and the potency of inhibitors.
Materials:
-
Recombinant TNK2 enzyme
-
TNK2 substrate peptide (e.g., a peptide derived from a known TNK2 substrate like AKT)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the TNK2 enzyme and substrate peptide in Kinase Buffer to the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound inhibitor in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of inhibitor or vehicle (DMSO).
-
2 µl of TNK2 enzyme.
-
2 µl of substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Readout: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that this compound is binding to TNK2 in a cellular context.
Materials:
-
Cells expressing TNK2
-
This compound inhibitor
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TNK2 at each temperature by Western blot.
-
Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates that the inhibitor is binding to and stabilizing the TNK2 protein.
Visualizations
Caption: TNK2 signaling pathway and inhibitor interactions.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logic diagram for interpreting common unexpected results.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor hijacking of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Best Practices for Storing and Handling TNK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of common TNK2 inhibitors, specifically (R)-9b and AIM-100. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of TNK2 inhibitors?
A: Solid forms of TNK2 inhibitors are generally stable when stored under the conditions specified by the supplier. For long-term storage, it is recommended to keep the vials tightly sealed in a cool, dry, and dark place. Specific recommended storage temperatures are summarized in the table below.
Q2: What is the best solvent to dissolve TNK2 inhibitors?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of both (R)-9b and AIM-100 due to their high solubility in it.[1][2] For certain applications, ethanol can also be used for AIM-100. When using DMSO, it is crucial to use a fresh, anhydrous grade to prevent compound degradation.
Q3: How should I prepare and store stock solutions?
A: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation. Reconstitute the compound in the appropriate solvent (e.g., DMSO) to a desired concentration, typically 10 mM or higher, ensuring the concentration is below the solubility limit to avoid precipitation.[3] After complete dissolution, which can be aided by gentle vortexing or sonication, it is critical to aliquot the stock solution into single-use volumes in tightly sealed vials.[4] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the recommended storage conditions for stock solutions?
A: Stock solutions should be stored frozen. For (R)-9b, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] For AIM-100, storage at -20°C is generally recommended for long-term stability of at least 2 years.[5][6] Always refer to the supplier's datasheet for specific recommendations.
Q5: How do I prepare working solutions from the stock solution?
A: To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Further dilute the stock solution in your aqueous experimental medium (e.g., cell culture media, buffer). It is important to perform serial dilutions in the solvent first if a very low final concentration is desired, before adding it to the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4]
Q6: What should I do if the compound precipitates out of solution?
A: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or when a DMSO stock is diluted into an aqueous buffer. If precipitation occurs during the preparation of the stock solution, gentle warming or sonication may help redissolve the compound.[7] When diluting into an aqueous medium, ensure rapid mixing to minimize localized high concentrations that can lead to precipitation. If the problem persists, you may need to lower the working concentration or use a different formulation, such as those including PEG300 or Tween-80 for in vivo studies.[7]
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for the TNK2 inhibitors (R)-9b and AIM-100.
Table 1: Storage Conditions and Stability
| Compound | Form | Storage Temperature | Stability Period |
| (R)-9b | Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | ||
| AIM-100 | Solid | +4°C or -20°C[5][6][8] | ≥ 4 years (at -20°C)[8] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[7] | |
| -20°C | Up to 1 year[7] |
Table 2: Solubility Data
| Compound | Solvent | Solubility |
| (R)-9b | PBS with 10% DMSO | 1 mg/mL[9] |
| (R)-9b (mesylate salt) | PBS with 10% DMSO | >5 mg/mL[9] |
| AIM-100 | DMSO | Up to 100 mM |
| Ethanol | Up to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (R)-9b in DMSO
-
Equilibrate: Allow the vial containing the solid (R)-9b to sit at room temperature for 15-20 minutes before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of (R)-9b (MW: 403.48 g/mol ), add 247.8 µL of DMSO.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides
Below are diagrams illustrating key concepts for handling TNK2 inhibitors.
Caption: Workflow for preparing and storing TNK2 inhibitor stock solutions.
Caption: Troubleshooting guide for common issues with TNK2 inhibitors.
Caption: Simplified diagram of TNK2 signaling and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. biorbyt.com [biorbyt.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tnk2-IN-1 & ACK1 Inhibition
Welcome to the technical support center for researchers utilizing Tnk2-IN-1 to study the non-receptor tyrosine kinase ACK1 (TNK2). This guide provides detailed troubleshooting advice and protocols in a frequently asked questions (FAQ) format to help you confidently confirm that this compound is effectively inhibiting ACK1 in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit ACK1?
A1: this compound is a small molecule inhibitor that targets the kinase activity of ACK1 (Activated Cdc42-associated kinase 1).[1][2] ACK1 is a non-receptor tyrosine kinase that plays a significant role in cellular processes like proliferation, survival, and migration by phosphorylating downstream substrate proteins.[1] this compound functions by binding to the ATP-binding site of ACK1, which prevents the transfer of phosphate groups to its substrates.[1] This blockade deactivates downstream signaling pathways, such as the PI3K/AKT pathway, that are often hyperactivated in diseases like cancer.[1]
Q2: What is the first and most direct way to see if this compound is working in my cells?
A2: The most direct initial method is to perform a Western blot to detect a decrease in the autophosphorylation of ACK1. Activated ACK1 phosphorylates itself on several tyrosine residues, with Tyrosine 284 (Tyr284) being the primary autophosphorylation site critical for its kinase activity.[1][3][4] A successful inhibition by this compound will lead to a significant reduction in the p-ACK1 (Tyr284) signal relative to the total ACK1 protein levels.
Primary Confirmation: Western Blotting
Below is a general workflow for assessing ACK1 inhibition via Western Blot.
Caption: Workflow for Western Blot analysis of ACK1 inhibition.
Q3: My p-ACK1 (Tyr284) signal is weak or absent even in my control cells. What should I do?
A3: This is a common issue as the basal activity of ACK1 can be low in some cell lines. Consider the following:
-
Stimulate the Pathway: ACK1 is activated downstream of various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[2][5][6] Treating your cells with a relevant growth factor (e.g., EGF, Heregulin) for a short period (e.g., 10-30 minutes) before lysis can robustly activate ACK1 and provide a stronger p-ACK1 signal to assess inhibition.[7]
-
Use a Positive Control Cell Line: Utilize a cell line known to have high basal ACK1 activity or one where ACK1 is amplified, such as certain prostate, breast, or lung cancer cell lines.[2]
-
Check Antibody Quality: Ensure your phospho-specific antibody is validated and used at the recommended dilution. Run a positive control, like lysates from cells overexpressing ACK1, to confirm the antibody is working.[2]
Q4: How can I confirm that the inhibition of ACK1 is affecting its downstream signaling?
A4: A key downstream substrate of ACK1 is the serine/threonine kinase AKT (also known as PKB). ACK1 directly phosphorylates AKT at Tyrosine 176 (Tyr176), an event that is distinct from the canonical PI3K-mediated activation pathway and contributes to full AKT activation.[3][8] Therefore, a secondary confirmation of this compound efficacy is to observe a decrease in p-AKT (Tyr176) levels via Western blot. This demonstrates that the inhibitor is blocking the kinase's ability to act on its substrates.
Caption: Simplified ACK1 signaling pathway and point of inhibition.
Q5: I want to be certain that this compound is physically binding to ACK1 in the cell. Which assay should I use?
A5: To confirm direct target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay are the gold standards.[9][10][11]
-
CETSA: This method relies on the principle that when a ligand (like this compound) binds to its target protein (ACK1), it generally increases the protein's thermal stability.[11] In a CETSA experiment, cells are treated with the inhibitor or a vehicle control, heated to various temperatures, and the amount of soluble ACK1 remaining at each temperature is quantified, typically by Western blot. A positive result is a "shift" in the melting curve to higher temperatures for the inhibitor-treated samples.[10]
-
NanoBRET™ Assay: This is a proximity-based assay that measures target engagement in live cells.[9][12] It requires expressing ACK1 as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that also binds to the ACK1 ATP-binding site is added to the cells. When the tracer is bound, it is close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur.[13] When you add this compound, it competes with the tracer for binding, leading to a decrease in the BRET signal, which can be measured to determine the inhibitor's affinity and occupancy.[9]
Experimental Protocols & Troubleshooting
Protocol 1: Western Blot for p-ACK1 (Tyr284) and p-AKT (Tyr176)
| Step | Procedure |
| 1. Cell Seeding & Treatment | Plate cells to achieve 70-80% confluency. The next day, treat with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2-6 hours). For stimulated conditions, add growth factor (e.g., 10 ng/mL EGF) for the last 15-30 minutes of inhibitor treatment. |
| 2. Cell Lysis | Aspirate media, wash cells once with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[2] Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. |
| 3. Protein Quantification | Determine the protein concentration of the supernatant using a BCA or Bradford assay. |
| 4. Sample Preparation & SDS-PAGE | Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-40 µg of protein per lane on an SDS-PAGE gel. |
| 5. Transfer & Blocking | Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can increase background.[14] |
| 6. Antibody Incubation | Incubate the membrane overnight at 4°C with gentle agitation in primary antibody diluted in 5% BSA/TBST. Recommended antibodies: anti-p-ACK1 (Tyr284), anti-p-AKT (Tyr176), anti-total ACK1, anti-total AKT, and a loading control (e.g., GAPDH, β-Actin). |
| 7. Washing & Secondary Incubation | Wash the membrane 3 times for 5-10 minutes each in TBST. Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. |
| 8. Detection | Wash the membrane 3-5 times for 5-10 minutes each in TBST. Add ECL substrate and image the blot using a chemiluminescence detection system. |
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Solution |
| No/Weak Phospho Signal | Low basal ACK1 activity. | Stimulate cells with a growth factor (e.g., EGF) before lysis. |
| Insufficient protein loaded. | Load more protein (30-50 µg). Ensure lysis buffer contains phosphatase inhibitors. | |
| Poor antibody quality. | Use a validated antibody. Run a positive control (e.g., lysate from ACK1-overexpressing cells). | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST instead of milk for phospho-antibodies.[15] |
| Insufficient washing. | Increase the number and duration of washes with TBST.[16] | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific, validated antibody. Ensure proper blocking and washing. |
| Protein degradation. | Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[17] |
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Immunoblot Detection
| Step | Procedure |
| 1. Cell Treatment | Culture cells in a large flask or multiple dishes. Treat the intact, live cells with a high concentration of this compound (e.g., 10-20x expected IC50) or vehicle for 1-2 hours in the incubator. |
| 2. Aliquoting & Heating | Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[18] |
| 3. Lysis | Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). |
| 4. Separation of Fractions | Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. |
| 5. Analysis | Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of soluble ACK1 in each sample by Western blot as described in Protocol 1. |
| 6. Data Interpretation | Plot the band intensity for ACK1 versus temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound sample indicates thermal stabilization and therefore, target engagement. |
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Solution |
| No Thermal Shift Observed | Inhibitor concentration too low. | Increase the concentration of this compound. Ensure the treatment time is sufficient for cell penetration. |
| Protein is naturally very stable/unstable. | Adjust the temperature range. Some proteins may require higher or lower temperatures to denature. | |
| Assay window is too narrow. | Optimize the heating time. A longer or shorter heating step might be necessary. | |
| High Variability | Inconsistent heating/cooling. | Use a thermal cycler for precise and consistent temperature control. |
| Incomplete lysis. | Ensure complete lysis with sufficient freeze-thaw cycles to release all soluble protein. | |
| Protein Signal Lost at All Temperatures | Protein is very thermally unstable. | Lower the starting temperature of your gradient. |
| Inefficient protein extraction. | Check your lysis protocol and ensure protease inhibitors are included. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of inhibitor potency. These values can vary significantly based on the cell line and assay format. Below are representative IC50 values for potent ACK1 inhibitors, which can serve as a reference for designing your this compound experiments.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value |
| (R)-9b | In vitro (33P HotSpot) | ACK1 Kinase | 56 nM[13][19] |
| (R)-9b | Cellular (Growth) | LNCaP (Prostate Cancer) | ~1.8 µM[5] |
| (R)-9b | Cellular (Growth) | Various Human Cancer Lines | < 2 µM[13][19] |
| AIM-100 | In vitro (Kinase Assay) | ACK1 Kinase | 21 nM[2] |
| Dasatinib | Cellular (Autophosphorylation) | LNCaP (Prostate Cancer) | < 5 nM[19] |
| Compound 4 (OSI/Astellas) | Cellular (ELISA) | NCI-H1703 (Lung Cancer) | 35 nM[5][19] |
References
- 1. Biochemical properties of the Cdc42-associated tyrosine kinase ACK1. Substrate specificity, authphosphorylation, and interaction with Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Ack1 Mediated AKT/PKB Tyrosine 176 Phosphorylation Regulates Its Activation | PLOS One [journals.plos.org]
- 4. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ack1 Mediated AKT/PKB Tyrosine 176 Phosphorylation Regulates Its Activation | PLOS One [journals.plos.org]
- 8. Ack1 Mediated AKT/PKB Tyrosine 176 Phosphorylation Regulates Its Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Tnk2-IN-1 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tnk2-IN-1 inhibitors in their experiments. Our goal is to help you address variability in experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound refers to a class of small molecule inhibitors that target the Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration.[2][3] These inhibitors typically function by binding to the ATP-binding site of the ACK1 kinase domain, preventing the transfer of phosphate groups to its substrates.[2] This blockade deactivates downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are often hyperactivated in cancer.[2]
Q2: In which research areas are this compound inhibitors commonly used?
A2: this compound inhibitors are primarily utilized in cancer research. Dysregulation of ACK1 has been implicated in the progression of various cancers, including prostate, breast, pancreatic, lung, and ovarian cancers. Therefore, these inhibitors are valuable tools for studying cancer biology and for the preclinical development of targeted therapies.[2][3]
Q3: What are some examples of specific this compound inhibitors and their potencies?
A3: Several small molecule inhibitors targeting TNK2 have been developed and characterized. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the IC50 values for some known TNK2 inhibitors.
| Inhibitor | IC50 (nM) for ACK1/TNK2 | Assay Type | Reference |
| (R)-9b | 56 | 33P HotSpot assay | [4] |
| AIM-100 | - | - | [5] |
| Dasatinib | - | KD of 6 nM | [4] |
| Bosutinib | 2.7 | - | [4] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used.
Troubleshooting Guide
Variability in experimental outcomes when using this compound inhibitors can arise from multiple factors, ranging from inhibitor preparation to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or no inhibition of Tnk2 activity observed in Western Blot.
-
Q: My Western Blot results show no decrease in the phosphorylation of Tnk2 downstream targets after treating with the inhibitor. What could be the reason?
-
A: Several factors could contribute to this observation:
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration well above its IC50 for the specific cell line you are working with. IC50 values can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Stability: this compound inhibitors, like many small molecules, can be sensitive to storage conditions. Ensure the inhibitor is stored as recommended by the manufacturer, typically at -20°C or -80°C, and protected from light. Prepare fresh working solutions from a stock solution for each experiment to avoid degradation.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells. Consider increasing the incubation time or using a different cell line that may have better permeability.
-
Off-Target Effects: The observed phenotype might be due to off-target effects of the inhibitor, especially at high concentrations. It's crucial to use a selective inhibitor and, if possible, validate the findings using a second, structurally different inhibitor or through genetic approaches like siRNA-mediated knockdown of TNK2.[6]
-
Antibody Quality: The antibodies used for Western blotting might not be specific or sensitive enough to detect changes in phosphorylation. Validate your antibodies using positive and negative controls.
-
-
Issue 2: High degree of cell death observed even at low inhibitor concentrations.
-
Q: I am observing significant cytotoxicity in my cell line even at concentrations where I don't expect to see strong inhibition of Tnk2. Why is this happening?
-
A: This could be due to several reasons:
-
Off-Target Toxicity: The inhibitor may have off-target effects that induce cytotoxicity. As mentioned before, using a more specific inhibitor or validating with genetic methods is advisable. Some inhibitors like Dasatinib are known to target multiple kinases.[5]
-
Cell Line Sensitivity: The cell line you are using might be particularly sensitive to the inhibitor. It is important to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the inhibitor for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold (typically <0.5%).
-
-
Issue 3: Variability in cell viability assay results.
-
Q: I am getting inconsistent results in my cell viability assays when testing the this compound inhibitor. What are the potential sources of this variability?
-
A: Inconsistent cell viability results can stem from:
-
Cell Seeding Density: Ensure that cells are seeded uniformly across the plate. Inconsistent cell numbers in different wells will lead to variable results.
-
Inhibitor Distribution: Mix the inhibitor thoroughly in the culture medium before adding it to the cells to ensure a uniform concentration in each well.
-
Incubation Time: Use a consistent incubation time for all experiments. Cell viability can change significantly with time of exposure to the inhibitor.
-
Assay Protocol: Follow the protocol for the cell viability assay precisely, including incubation times with the reagent and the reading of the signal.
-
-
Experimental Protocols
1. Western Blotting for Tnk2 Activity
This protocol is a general guideline for assessing the inhibition of Tnk2 activity by measuring the phosphorylation of its downstream target, AKT, at Tyrosine 176 (p-AKT Y176).
-
Cell Lysis:
-
Treat cells with the this compound inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with the primary antibody against p-AKT (Y176) overnight at 4°C.
-
Wash the membrane three times with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[8]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of a this compound inhibitor on cell proliferation.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
3. In Vitro Kinase Assay
This protocol describes a general method to directly measure the inhibitory effect of a compound on Tnk2 kinase activity.
-
Prepare a reaction mixture containing purified active Tnk2 enzyme, a suitable substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and ATP in a kinase assay buffer.[4]
-
Add different concentrations of the this compound inhibitor or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 45 minutes).[10]
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radioactive Assay (33P HotSpot Assay): Measures the incorporation of radioactive 33P from ATP into the substrate.[4]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[10]
-
Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen™): Uses a fluorescently labeled substrate and a phosphorylation-specific antibody to detect phosphorylation.[11]
-
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified Tnk2 (ACK1) signaling pathway and the point of intervention by this compound inhibitors.
Caption: General experimental workflow for characterizing a this compound inhibitor.
Caption: Troubleshooting decision tree for unexpected Western Blot results when using a this compound inhibitor.
References
- 1. TNK2 - Wikipedia [en.wikipedia.org]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Tnk2-IN-1 not showing expected inhibition of AKT phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tnk2-IN-1 who are not observing the expected inhibition of AKT phosphorylation.
Troubleshooting Guide
Q1: I'm treating my cells with this compound, but I don't see a decrease in AKT phosphorylation (p-AKT) on my Western blot. What could be the problem?
A1: This is a common issue that can stem from several factors, ranging from the experimental setup to the underlying biology of your specific cell model. Here’s a step-by-step guide to troubleshoot the problem.
Step 1: Verify the Integrity of Your Reagents and Experimental Setup
-
This compound Inhibitor:
-
Integrity: Has the inhibitor been stored correctly (typically at -20°C or -80°C)? Has it undergone multiple freeze-thaw cycles? To rule out inhibitor degradation, consider using a fresh, unexpired aliquot.
-
Concentration and Treatment Time: Are you using a concentration and treatment duration that has been validated for your cell line or a similar one? The effective concentration can vary between cell types. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
-
Western Blotting for Phospho-Proteins: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate group.
-
Sample Preparation: It is crucial to work quickly and keep samples on ice to minimize phosphatase activity. Your lysis buffer must contain a cocktail of both protease and phosphatase inhibitors.
-
Blocking Agent: Milk contains high levels of the phosphoprotein casein, which can lead to high background when probing for phosphorylated proteins. We strongly recommend using 5% Bovine Serum Albumin (BSA) in TBST for blocking.
-
Antibodies: Ensure your primary and secondary antibodies are validated for detecting the specific p-AKT isoform (e.g., p-AKT Ser473 or Thr308) in your species of interest.
-
Controls: Always include a positive control (e.g., lysate from cells treated with a known AKT activator like IGF-1) and a negative control (untreated cells). Probing for total AKT is essential to confirm that the lack of change in p-AKT isn't due to a decrease in the total amount of AKT protein.
-
Step 2: Investigate Potential Biological Mechanisms
If you have ruled out technical issues with your experiment, the lack of p-AKT inhibition may be due to the specific signaling dynamics within your cells.
-
Compensatory Signaling Pathways: Cancer cells are known to develop resistance to targeted therapies by activating alternative survival pathways. Inhibition of the TNK2-AKT axis might trigger a compensatory activation of other pathways, such as the ERK/MAPK or STAT3 signaling pathways, which can in turn maintain AKT phosphorylation or promote cell survival through other mechanisms.
-
Feedback Loops: Inhibition of a downstream kinase can sometimes lead to the reactivation of upstream signaling. For instance, inhibition of AKT can relieve feedback inhibition on receptor tyrosine kinases (RTKs), leading to their increased expression and phosphorylation, which can then attempt to reactivate the PI3K/AKT pathway.
Troubleshooting Workflow
Here is a workflow to help you systematically address the issue:
Caption: A troubleshooting workflow for diagnosing the lack of expected p-AKT inhibition.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound and its expected effect on AKT phosphorylation?
A2: this compound is a small molecule inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1). TNK2 has been shown to play a role in various cellular processes, including cell proliferation and survival. One of its key functions is the direct phosphorylation and activation of the serine/threonine kinase AKT at the tyrosine residue 176 (Tyr176). This phosphorylation event promotes the subsequent phosphorylation of AKT at threonine 308 (Thr308) and serine 473 (Ser473), leading to its full activation. Therefore, by inhibiting the kinase activity of TNK2, this compound is expected to decrease the phosphorylation of AKT, leading to the downregulation of the PI3K/AKT signaling pathway.
Caption: The Tnk2-AKT signaling pathway and the inhibitory action of this compound.
Q3: At what concentration and for how long should I treat my cells with this compound?
A3: The optimal concentration and treatment time for this compound are highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 value for p-AKT inhibition in your specific cells. A typical starting range for many kinase inhibitors is between 1 µM and 10 µM. For the treatment duration, a time-course experiment is advised. You might start to see effects within a few hours, but some cellular responses may require longer treatment periods (e.g., 24 hours).
| Parameter | Recommended Range |
| Concentration | 0.1 µM - 20 µM |
| Treatment Time | 1, 6, 12, 24 hours |
Q4: Could other signaling pathways be compensating for the inhibition of TNK2?
A4: Yes, this is a well-documented phenomenon in cancer cell biology. When a key survival pathway like PI3K/AKT is inhibited, cells can adapt by upregulating parallel pathways to maintain proliferation and survival. The most common compensatory pathways include the MAPK/ERK and STAT3 pathways. If you suspect this is happening, you should probe your cell lysates for key markers of these pathways (e.g., p-ERK, p-STAT3) to see if their activation is increased following treatment with this compound.
Experimental Protocols
Protocol 1: Cellular Treatment with this compound and Lysate Preparation
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium.
-
Cell Treatment: Aspirate the old medium from your cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO only) at the same final concentration as your highest inhibitor treatment.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Add Laemmli sample buffer to the desired amount of protein, boil at 95°C for 5 minutes, and store at -20°C or proceed directly to Western blotting.
Protocol 2: Western Blotting for p-AKT and Total AKT
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., anti-p-AKT Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total AKT):
-
After imaging for p-AKT, you can strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA in TBST.
-
Incubate with the primary antibody against total AKT and repeat steps 5-8.
-
Protocol 3: In Vitro TNK2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant TNK2.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add recombinant TNK2 enzyme to a final concentration of 1-5 ng/µL.
-
Add the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).
-
Add this compound at various concentrations (and a DMSO control).
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures ADP production, which is directly proportional to kinase activity.
-
ELISA-based methods: Using a phospho-tyrosine specific antibody to detect the phosphorylated substrate.
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: A typical experimental workflow for assessing this compound activity in cells.
Why is Tnk2-IN-1 not reducing tumor growth in my xenograft model?
This guide provides troubleshooting advice for researchers observing a lack of tumor growth reduction with Tnk2-IN-1 in xenograft models.
Troubleshooting Guide: Why is this compound Not Reducing Tumor Growth?
This section addresses the primary user concern through a step-by-step diagnostic approach.
Question: I am treating my xenograft model with this compound, but I am not observing any reduction in tumor growth. What are the potential reasons for this?
Answer:
The lack of efficacy for this compound in your xenograft model can stem from several factors, which can be broadly categorized into three areas: issues with the experimental setup and compound, characteristics of the biological model, and the development of resistance.
Category 1: Experimental Protocol and Compound Integrity
Before exploring complex biological reasons, it is crucial to rule out technical issues with the experimental protocol.
-
Compound Formulation and Administration: Was the inhibitor dissolved correctly and administered at the appropriate frequency and route to achieve therapeutic concentrations in the tumor?
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Has the PK/PD profile of this compound been established in your mouse strain? The compound may be rapidly metabolized or poorly distributed to the tumor tissue.
-
Dose-Response: Are you using a dose that has been previously shown to be effective? It may be necessary to perform a dose-escalation study to determine the optimal therapeutic dose.
Category 2: The Xenograft Model Itself
The choice of cancer cell line is critical for the success of a targeted therapy study.
-
Tnk2 Dependency: Is your chosen cell line "addicted" to the Tnk2 (also known as ACK1) signaling pathway for its growth and survival?[1][2] Tnk2 is a non-receptor tyrosine kinase that can be activated by various receptor tyrosine kinases (RTKs) like EGFR and HER2.[3][4] If your cell line does not have aberrant Tnk2 activation or amplification, inhibiting it may not have a significant effect.
-
Baseline Target Expression: Have you confirmed that Tnk2 is expressed and, more importantly, activated (phosphorylated) in your cell line in vitro and in the xenograft tumors?
-
General Xenograft Health: Suboptimal tumor growth or unhealthy animals can confound results. Ensure proper animal handling, cell implantation technique, and monitoring.[5] Using basement membrane extracts can sometimes improve tumor take and growth.
Category 3: Biological Resistance Mechanisms
If the experimental setup is sound and the cell line is expected to be Tnk2-dependent, the lack of response may be due to intrinsic or acquired resistance. Resistance to tyrosine kinase inhibitors (TKIs) is a common challenge.[6][7]
-
On-Target Resistance: This can occur through secondary mutations in the Tnk2 kinase domain that prevent the inhibitor from binding effectively while still allowing the kinase to function.[6][8]
-
Off-Target Resistance (Bypass Tracks): Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another.[7] Tnk2 is known to activate the PI3K/AKT pathway.[3][9] If this or other parallel pathways (like MAPK/ERK) become activated through alternative means, the cells can bypass the Tnk2 blockade.[9]
-
Downstream Pathway Activation: Mutations or amplification of molecules downstream of Tnk2 can also lead to resistance.[6]
Troubleshooting Summary Table
| Potential Issue | Key Question(s) | Suggested Troubleshooting Action |
| Compound/Dosing | Is the drug reaching the target at an effective concentration? | Perform a dose-escalation study. Analyze plasma and tumor samples to assess drug concentration (Pharmacokinetics). |
| Target Relevance | Is the tumor dependent on Tnk2 signaling? | Confirm Tnk2 expression and phosphorylation (activation) in your cell line via Western Blot or IHC. Review literature for Tnk2 amplification or mutation data for your cell line.[3] |
| Bypass Pathways | Have cancer cells activated alternative survival pathways? | Perform phosphoproteomic analysis or Western Blots to check for activation of parallel pathways like PI3K/AKT and MAPK/ERK.[9] |
| On-Target Mutation | Has the Tnk2 gene mutated in the tumor cells? | Sequence the Tnk2 gene from resistant tumors to check for mutations in the kinase domain.[8] |
| Xenograft Technique | Is the xenograft model itself robust? | Review cell viability and implantation technique. Ensure the chosen mouse strain is appropriate and healthy.[10] |
Visualizing the Problem: Diagrams and Workflows
Tnk2 (ACK1) Signaling Pathway
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tnk2 (ACK1) inhibitors? A1: Tnk2 inhibitors are typically ATP-competitive small molecules.[9] They bind to the ATP-binding pocket of the Tnk2 kinase, preventing it from transferring phosphate groups to its downstream substrates.[9] This action blocks the activation of pro-survival signaling cascades, such as the PI3K/AKT pathway, leading to reduced cancer cell proliferation and survival.[3][9]
Q2: How can I confirm that Tnk2 is an active target in my cancer cell line? A2: The best method is to perform a Western Blot analysis on lysates from your untreated cancer cells. Probe for total Tnk2 to confirm its expression and, more importantly, for phosphorylated Tnk2 (p-Tnk2 Tyr284 is a common marker for its activation) to confirm it is active.[11] As a positive control, you can analyze a cell line known to have high Tnk2 activity.
Q3: What are the most common bypass pathways that compensate for Tnk2 inhibition? A3: Since Tnk2 is an upstream activator of AKT, the most common bypass mechanisms involve alternative activation of the PI3K/AKT/mTOR pathway. This can happen through mutations in PIK3CA or loss of the tumor suppressor PTEN. Additionally, parallel activation of the MAPK/ERK pathway can also compensate for the loss of Tnk2 signaling.[9]
Q4: Are there specific cancer types where Tnk2 inhibitors are expected to be more effective? A4: Tnk2 (ACK1) has been shown to be amplified, mutated, or hyperactivated in a variety of cancers, including prostate, breast, lung, pancreatic, and ovarian cancers.[3] Its inhibition has shown promise in preclinical models of triple-negative breast cancer (TNBC) and in overcoming resistance to androgen receptor-targeted therapies in prostate cancer.[3][9] Efficacy is most likely in tumors with a documented amplification or hyperactivation of the Tnk2 gene.
Experimental Protocols
Protocol: Western Blot for Tnk2 Pathway Activation
-
Lysate Preparation:
-
Culture your cancer cell line to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel to achieve protein separation.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies. Recommended antibodies:
-
Rabbit anti-Total Tnk2/ACK1
-
Rabbit anti-Phospho-Tnk2/ACK1 (Tyr284)
-
Rabbit anti-Total AKT
-
Rabbit anti-Phospho-AKT (Ser473)
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager. Analyze the band intensities to compare the levels of total and phosphorylated proteins.
-
Protocol: Key Considerations for a Xenograft Efficacy Study
-
Animal and Cell Line Selection:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 5-6 weeks.
-
Use cancer cells that are in a logarithmic growth phase and have high viability (>95%). Passage cells at least twice after thawing before implantation.
-
-
Tumor Implantation:
-
Inject 1-10 million cells subcutaneously in the flank of the mouse. The cell number should be optimized for your specific cell line.
-
A 1:1 mixture of cells with Matrigel or another basement membrane extract can improve tumor formation.[10]
-
-
Study Design and Treatment:
-
Wait for tumors to reach a palpable, measurable size (e.g., 100-150 mm³) before randomizing mice into treatment groups.
-
Include a vehicle control group and at least two doses of this compound if possible.
-
Administer the compound and vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on its known properties.
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
The study endpoint is typically defined by tumor volume (e.g., 1500-2000 mm³) or signs of animal distress.
-
At the end of the study, excise the tumors. A portion can be flash-frozen for Western Blot or PK analysis, while another can be fixed in formalin for immunohistochemistry (IHC) to assess target engagement and downstream pathway modulation in the tumor tissue itself.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tnk2-IN-1 treatment duration for maximum effect
Welcome to the technical support center for Tnk2-IN-1 and other Tnk2/ACK1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[1][2] It functions by binding to the ATP-binding site of the ACK1 kinase domain, preventing the transfer of phosphate groups to its downstream substrates.[1] This inhibition blocks the activation of pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are often hyperactivated in cancer.[1] The ultimate cellular effects include reduced cell proliferation, induction of apoptosis, and inhibition of metastasis.[1]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), is cell line-dependent. To determine the IC50 for your specific cell line, it is recommended to perform a dose-response experiment. A typical starting point is to test a range of concentrations from 10 nM to 10 µM. Cell viability can be assessed using assays such as MTT, MTS, or a trypan blue exclusion assay after a fixed incubation period (e.g., 72 hours).
Q3: What is the recommended duration for this compound treatment?
A3: The optimal treatment duration to achieve the maximum desired effect is experiment-dependent. For short-term signaling studies, such as assessing the phosphorylation status of downstream targets like AKT, a treatment duration of a few hours (e.g., 2-6 hours) may be sufficient. For long-term assays, such as cell proliferation or apoptosis assays, treatment durations typically range from 24 to 96 hours.[3] It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for your specific endpoint and cell line.
Q4: Are there known off-target effects of Tnk2 inhibitors?
A4: Yes, some Tnk2 inhibitors have been reported to have off-target effects, particularly at higher concentrations. For instance, the Tnk2 inhibitor (R)-9bMS, at high concentrations, can inhibit Aurora B kinase, leading to mitotic failure and polyploidization.[4] It is crucial to characterize the specificity of the inhibitor in your experimental system, potentially by using a secondary, structurally distinct Tnk2 inhibitor or through TNK2 gene knockdown (siRNA or shRNA) as a control.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations. | The specific cell line may be highly sensitive to Tnk2 inhibition. | Perform a more granular dose-response curve starting from a lower concentration range (e.g., 1 nM to 1 µM). Reduce the treatment duration. |
| Inconsistent results between experiments. | Variability in cell seeding density, passage number, or inhibitor stock solution stability. | Standardize cell seeding protocols. Use cells within a consistent passage number range. Prepare fresh inhibitor stock solutions from powder for each set of experiments or aliquot and store at -80°C to minimize freeze-thaw cycles. |
| No effect on downstream signaling (e.g., p-AKT) after treatment. | Insufficient treatment duration or inhibitor concentration. The specific pathway may not be primarily driven by Tnk2 in the chosen cell line. | Increase the inhibitor concentration and/or perform a time-course experiment to assess target engagement. Confirm Tnk2 expression and activation in your cell line. Consider using a positive control cell line known to be sensitive to Tnk2 inhibition. |
| Observed effects do not match results from TNK2 gene knockdown. | Potential off-target effects of the inhibitor. | Validate key findings using a second, structurally different Tnk2 inhibitor. Perform rescue experiments by overexpressing a drug-resistant Tnk2 mutant. |
| Drug precipitation in culture media. | Poor solubility of the inhibitor in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments (typically <0.1%). Prepare intermediate dilutions in serum-free media before adding to the final culture. |
Data Presentation
Table 1: IC50 Values of Various Tnk2/ACK1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Dasatinib | TNK2 D163E Ba/F3 | Leukemia Model | ~0.1 nmol/L | [5] |
| Dasatinib | TNK2 R806Q Ba/F3 | Leukemia Model | 1.3 nmol/L | [5] |
| Dasatinib | LNCaP | Prostate Cancer | <5 nM | [6] |
| XMD8-87 | TNK2 D163E Ba/F3 | Leukemia Model | 38 nmol/L | [5] |
| XMD8-87 | TNK2 R806Q Ba/F3 | Leukemia Model | 113 nmol/L | [5] |
| XMD16-5 | TNK2 D163E Ba/F3 | Leukemia Model | 16 nmol/L | [5] |
| XMD16-5 | TNK2 R806Q Ba/F3 | Leukemia Model | 77 nmol/L | [5] |
| AIM-100 | TNK2 D163E Ba/F3 | Leukemia Model | 91 nmol/L | [5] |
| AIM-100 | TNK2 R806Q Ba/F3 | Leukemia Model | 320 nmol/L | [5] |
| AIM-100 | LNCaP | Prostate Cancer | 7 µM | [6] |
| AIM-100 | VCaP | Prostate Cancer | 4 µM | [6] |
| (R)-9b | LNCaP | Prostate Cancer | 1.8 µM | [6] |
| (R)-9b | VCaP | Prostate Cancer | 2 µM | [6] |
| Ack1 inhibitor 1 | 67R | Lung Cancer | 3.71 µM | [7] |
| Ack1 inhibitor 1 | H1975 | Lung Cancer | 4.18 µM | [7] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling Pathway Analysis
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or vehicle control for the determined short-term duration (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total Tnk2, phospho-Tnk2 (pY284), total AKT, phospho-AKT (pY176), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualizations
Caption: Tnk2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment concentration and duration.
References
- 1. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing the Specificity of Tnk2-IN-1 in Kinase Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the kinase specificity of the inhibitor Tnk2-IN-1. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its specificity crucial?
This compound is a small molecule inhibitor targeting Tnk2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1). Tnk2 is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration.[1][2] Its dysregulation is linked to several cancers, making it an attractive therapeutic target.[1][3][4] Assessing the specificity of this compound is critical to ensure that its biological effects are due to the inhibition of Tnk2 and not off-target kinases. Poor selectivity can lead to misleading experimental results and potential toxicity in therapeutic applications.[5]
Q2: What are the common methods to profile the kinase selectivity of an inhibitor like this compound?
Several methods can be employed to determine the kinase selectivity profile of an inhibitor. These can be broadly categorized into biochemical assays and cell-based assays.
-
Biochemical Assays: These assays typically use purified recombinant kinases and measure the inhibitor's effect on their activity. Common platforms include:
-
Radiometric Assays: Considered the gold standard, these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
-
Fluorescence-Based Assays: These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and Z'-LYTE™, which are highly amenable to high-throughput screening.[7][8]
-
Luminescence-Based Assays: Assays like Kinase-Glo® measure ATP consumption as an indicator of kinase activity.[9][10]
-
Mobility Shift Assays: These assays measure the difference in mobility between a phosphorylated and non-phosphorylated substrate.[6]
-
-
Cell-Based Assays: These assays assess the inhibitor's activity within a more physiologically relevant cellular context. Key methods include:
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12][13]
-
KiNativ™: This activity-based protein profiling platform uses ATP- and ADP-biotin probes to assess inhibitor binding to native kinases in cell lysates.[6][12][14]
-
Phosphoproteomics: Mass spectrometry-based approaches can quantify changes in the phosphorylation of thousands of proteins in cells treated with the inhibitor, providing a global view of its effects on signaling pathways.
-
Q3: How do I interpret the results of a kinase profiling experiment?
Kinase profiling data is often presented as a percentage of inhibition at a fixed inhibitor concentration or as IC50/Kd values against a panel of kinases. Key metrics to consider for interpretation include:
-
Selectivity Score: This score quantifies the promiscuity of an inhibitor. A common definition is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[15][16]
-
Kinome Tree Representation: Visualizing the inhibited kinases on a kinome tree map provides an intuitive overview of the inhibitor's selectivity across the entire kinase family.
-
Comparison to Known Inhibitors: Comparing the selectivity profile of this compound to that of well-characterized kinase inhibitors, such as Dasatinib, can provide valuable context.[1][2][17]
Troubleshooting Guides
Biochemical Kinase Assays (e.g., LanthaScreen™ TR-FRET)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or Small Assay Window | 1. Inactive kinase. 2. Suboptimal ATP, substrate, or kinase concentration. 3. Incorrect buffer conditions. 4. Expired or improperly stored reagents. | 1. Test kinase activity using a positive control inhibitor. 2. Perform ATP and substrate titrations to determine the Km and optimize concentrations. Titrate the kinase to determine the optimal concentration for the assay window. 3. Ensure the buffer pH and ionic strength are optimal for the kinase. 4. Check the expiration dates and storage conditions of all reagents. |
| High Background Signal | 1. Autophosphorylation of the kinase. 2. Non-specific binding of the antibody. 3. Contaminated reagents. | 1. If autophosphorylation is significant, it may interfere with the assay. Consider using a different assay format. 2. Titrate the antibody to find the optimal concentration that minimizes background. 3. Use fresh, high-quality reagents. |
| Inconsistent Results (High Variability) | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Plate reader settings are not optimal. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled incubator and a timer for all incubation steps. 3. Optimize the plate reader settings (e.g., gain, number of flashes) for the specific assay. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed for the Target Protein | 1. The inhibitor does not bind to the target in cells. 2. The inhibitor concentration is too low. 3. The heating temperature or duration is not optimal. 4. Poor antibody quality for Western blot detection. | 1. Confirm target engagement using an orthogonal method. 2. Perform a dose-response experiment with a wider range of inhibitor concentrations. 3. Optimize the temperature gradient and heating time to achieve a clear melting curve for the target protein. 4. Validate the antibody for specificity and sensitivity. |
| Unexpected Thermal Shift (Stabilization or Destabilization) | 1. The inhibitor binds to a different protein in a complex with the target. 2. The inhibitor induces a conformational change that alters thermal stability. 3. Off-target effects influencing the stability of the target protein indirectly. | 1. This can provide insights into the mechanism of action. Further investigation with co-immunoprecipitation may be warranted. 2. This is a valid result and indicates target engagement. 3. Correlate the thermal shift with functional assays to understand the downstream consequences. |
| High Variability Between Replicates | 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Inconsistent sample loading for Western blot. | 1. Use a PCR cycler with a heated lid for precise temperature control. 2. Ensure complete and consistent cell lysis by optimizing the freeze-thaw cycles or lysis buffer. 3. Quantify total protein concentration and load equal amounts for each sample. Use a loading control (e.g., GAPDH, Actin) to normalize the data. |
Data Presentation
To illustrate how to present kinase profiling data, the following tables summarize the selectivity of representative TNK2 inhibitors against a panel of kinases.
Table 1: Biochemical IC50 Values of Representative TNK2 Inhibitors Against a Panel of Kinases
| Kinase | This compound (Representative IC50, nM) | Dasatinib (IC50, nM)[1][2] | AIM-100 (IC50, nM)[13] | (R)-9bMS (IC50, nM) |
| TNK2 (ACK1) | <10 | <1 | 24 | <50 |
| ABL1 | >1000 | <1 | >1000 | >1000 |
| SRC | >1000 | <1 | >1000 | >1000 |
| LCK | >1000 | 1.3 | >1000 | >1000 |
| EGFR | >1000 | 15 | >1000 | >1000 |
| VEGFR2 | >1000 | 8 | >1000 | >1000 |
| AURKA | >1000 | 25 | >1000 | >1000 |
| AURKB | >1000 | 69 | >1000 | Off-target at high conc.[18] |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for other inhibitors are from published literature and may have been generated using different assay formats.
Table 2: Cellular Target Engagement of Representative TNK2 Inhibitors (CETSA)
| Protein | This compound (Representative EC50, µM) | Dasatinib (EC50, µM) |
| TNK2 (ACK1) | <1 | <0.1 |
| ABL1 | >10 | <0.1 |
| SRC | >10 | <0.1 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general guideline for performing a LanthaScreen™ Eu Kinase Binding Assay to determine the affinity of this compound for a panel of kinases.[3][19][20]
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ conjugated Kinase Tracer
-
This compound and control inhibitors
-
Assay buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and a control inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase and Antibody Preparation: Dilute the kinase and the Eu-anti-Tag antibody in the assay buffer to the desired concentrations.
-
Tracer Preparation: Dilute the Alexa Fluor™ conjugated Kinase Tracer in the assay buffer.
-
Assay Assembly:
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of the kinase/antibody mixture to each well.
-
Add 4 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to confirm the engagement of this compound with TNK2 in intact cells.[11][12][13]
Materials:
-
Cell line expressing endogenous or overexpressed TNK2
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (antibodies against TNK2 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for TNK2. Use a loading control antibody (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble TNK2 protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound compared to the vehicle control indicates target engagement.
Visualizations
Caption: Simplified Tnk2 (ACK1) signaling pathway and the point of inhibition by this compound.
Caption: General workflow for assessing the specificity of a kinase inhibitor like this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. genecards.org [genecards.org]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to ACK1 Inhibitors: (R)-9b versus AIM-100
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent inhibitors of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2: (R)-9b and AIM-100. This document outlines their respective potencies, selectivities, and the experimental methodologies used for their characterization to aid in the selection of the most appropriate compound for preclinical research and development.
Introduction to ACK1 (TNK2)
Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of ACK1 signaling has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] ACK1 inhibitors block the kinase activity of ACK1, thereby disrupting downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, that are often hyperactivated in malignant cells.[1] This inhibition can lead to apoptosis, reduced cell proliferation, and inhibition of metastasis.[1]
Head-to-Head Comparison: (R)-9b vs. AIM-100
(R)-9b and AIM-100 are two of the most well-characterized small molecule inhibitors of ACK1. While both compounds effectively inhibit ACK1, they exhibit differences in potency and selectivity that are critical considerations for their application in research and potential therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative data for (R)-9b and AIM-100 based on available experimental evidence.
| Feature | (R)-9b | AIM-100 |
| ACK1 IC50 | 56 nM[4][5][6] | 21-24 nM[7] |
| Selectivity Profile | Potent inhibitor of ACK1. Also shows inhibitory effects on JAK family kinases (JAK2, Tyk2).[4] | Highly selective for ACK1 over a panel of 30 other kinases, including ABL1, BTK, Lck, and LYN.[8] |
| Cellular Potency | IC50 < 2 µM in human cancer cell lines.[4][5][6] | Effective in repressing oncogene-induced or ligand-modulated AR Tyr267-phosphorylation in prostate cancer cells.[8] |
| Clinical Status | Has entered Phase I clinical trials (as of early 2025). | Preclinical.[9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ACK1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of ACK1 inhibitors like (R)-9b and AIM-100.
In Vitro Kinase Inhibition Assay (e.g., ³³P HotSpot Assay)
This assay directly measures the enzymatic activity of ACK1 and its inhibition by a test compound.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human ACK1 enzyme, a specific peptide substrate, ATP (spiked with γ-³³P-ATP), and a buffer solution.
-
Inhibitor Addition: The test inhibitor ((R)-9b or AIM-100) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the substrate.
-
Stopping the Reaction: The reaction is stopped by adding a solution that denatures the enzyme.
-
Quantification: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto a filter membrane and washing away the excess ATP. The amount of incorporated ³³P is then quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell-Based ACK1 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block ACK1 activity within a cellular context.
-
Cell Culture and Treatment: Human cancer cells known to express ACK1 (e.g., prostate or breast cancer cell lines) are cultured. The cells are then treated with varying concentrations of the ACK1 inhibitor for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ACK1 (p-ACK1) at a specific tyrosine residue (e.g., Tyr284). A primary antibody against total ACK1 and a loading control (e.g., GAPDH or β-actin) are used on separate blots or after stripping the initial antibody to normalize the results.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of p-ACK1 is normalized to total ACK1 and the loading control to determine the extent of inhibition.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the ACK1 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value for cell proliferation is determined.
Conclusion
Both (R)-9b and AIM-100 are potent inhibitors of ACK1, a critical target in oncology. AIM-100 demonstrates higher in vitro potency with a more selective kinase profile in the reported assays.[7][8] In contrast, (R)-9b has progressed further in the drug development pipeline, having entered clinical trials.[9] The choice between these inhibitors will depend on the specific research question. For studies requiring high selectivity to probe the specific roles of ACK1, AIM-100 may be advantageous. For translational studies and in vivo experiments, the more advanced clinical development and established in vivo efficacy of (R)-9b make it a compelling option. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other ACK1 inhibitors.
References
- 1. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an ACK1/TNK2-based prognostic signature for colon cancer to predict survival and inflammatory landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Tnk2-IN-1 Versus Dasatinib: A Comparative Guide to TNK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNK2 (Tyrosine Kinase Non-receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell proliferation, survival, and migration.[1] Its dysregulation is implicated in the progression of several cancers, making it an attractive therapeutic target.[2] This guide provides a detailed comparison of two inhibitors with activity against TNK2: Tnk2-IN-1, a selective inhibitor, and Dasatinib, a multi-kinase inhibitor. We present key experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound (specifically the (R)-9b enantiomer) and Dasatinib against TNK2/ACK1 have been characterized in various assays. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound ((R)-9b) | 33P HotSpot Assay | ACK1 | 56 nM | [3] |
| Dasatinib | Cell-based viability assay | TNK2 D163E mutant | ~0.1 nM | [4] |
| Dasatinib | Cell-based viability assay | TNK2 R806Q mutant | 1.3 nM | [4] |
Note: The provided IC50 values for Dasatinib are from cell lines expressing mutant forms of TNK2, which may influence the observed potency.
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor is its selectivity, which can impact its utility as a research tool and its potential for off-target effects in a therapeutic context.
This compound ((R)-9b): This inhibitor was developed as a selective inhibitor of ACK1. However, it has been shown to also have inhibitory effects on Janus kinase (JAK) family members, specifically JAK2 and Tyk2.[5]
Dasatinib: Dasatinib is a well-established multi-kinase inhibitor. Its primary targets include BCR-ABL and SRC family kinases.[6][7][8] However, comprehensive kinase profiling has demonstrated that Dasatinib binds to a broad range of tyrosine and serine/threonine kinases, including TNK2.[6][7] This broad activity profile makes it a potent anti-cancer agent but can also lead to a wider range of biological effects and potential off-target toxicities.
Signaling Pathway and Experimental Workflow
TNK2 Signaling Pathway
TNK2 acts as an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR. Upon activation by upstream signals, TNK2 can phosphorylate a number of downstream substrates, including AKT, which is a key regulator of cell survival and proliferation. The following diagram illustrates a simplified TNK2 signaling cascade.
Caption: Simplified TNK2 signaling pathway.
Comparative Experimental Workflow for Inhibitor Profiling
The following diagram outlines a typical workflow for comparing the efficacy of TNK2 inhibitors like this compound and Dasatinib.
Caption: Workflow for comparing TNK2 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (33P HotSpot Assay)
This assay quantifies the ability of a compound to inhibit the kinase activity of TNK2 by measuring the incorporation of a radiolabeled phosphate group (from [γ-33P]ATP) onto a substrate peptide.
Materials:
-
Recombinant human TNK2/ACK1 enzyme
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Substrate peptide (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL)[3]
-
[γ-33P]ATP
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction well, combine the recombinant TNK2 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Trypan Blue Exclusion)
This assay assesses the effect of TNK2 inhibitors on the proliferation of cancer cells by counting the number of viable cells after treatment.
Materials:
-
Cancer cell line known to be dependent on TNK2 signaling (e.g., LNCaP prostate cancer cells)[3]
-
Complete cell culture medium
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the cancer cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Dasatinib. Include a DMSO-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).[3]
-
After the incubation period, detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in complete medium to inactivate the trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells and the total number of viable cells for each treatment condition.
-
Determine the IC50 value for cell growth inhibition by plotting the percentage of viable cells against the inhibitor concentration.
Conclusion
Both this compound and Dasatinib demonstrate potent inhibition of TNK2. This compound ((R)-9b) offers greater selectivity for TNK2, making it a valuable tool for specifically probing the function of this kinase in cellular pathways. Its known off-target effects on JAK kinases should be considered when interpreting experimental results. In contrast, Dasatinib's multi-kinase inhibitory profile, while effective in certain cancer contexts, complicates its use for studying TNK2-specific functions due to its broad range of targets. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides the necessary data and methodological framework to assist researchers in making an informed decision for their TNK2-related investigations.
References
- 1. TNK2 - Wikipedia [en.wikipedia.org]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TNK2 Inhibitors: Tnk2-IN-1 versus AIM-100 in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Efficacy
The non-receptor tyrosine kinase TNK2 (also known as ACK1) has emerged as a critical signaling node in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). Its role in activating key survival pathways, including the Androgen Receptor (AR) and AKT signaling, makes it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent TNK2 inhibitors, Tnk2-IN-1 (also known as (R)-9b) and AIM-100, based on available preclinical data in prostate cancer models.
Executive Summary
Both this compound and AIM-100 are potent inhibitors of TNK2, demonstrating the ability to suppress prostate cancer cell proliferation in vitro. Direct comparative studies indicate that this compound exhibits a superior inhibitory effect in LNCaP and VCaP prostate cancer cell lines, with a significantly lower IC50 value in LNCaP cells. While in vivo data for this compound demonstrates significant suppression of xenograft tumor growth, comparable quantitative in vivo data for AIM-100 in prostate cancer models is not as readily available in the reviewed literature, marking a critical gap for a direct head-to-head in vivo comparison.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and AIM-100 in various prostate cancer cell lines, providing a direct comparison of their potency in inhibiting cell proliferation.
| Cell Line | Inhibitor | IC50 (µM) |
| LNCaP | This compound ((R)-9b) | 1.8 |
| AIM-100 | 7 | |
| LAPC4 | This compound ((R)-9b) | Comparable to AIM-100 |
| AIM-100 | Comparable to this compound | |
| VCaP | This compound ((R)-9b) | 2 |
| AIM-100 | 4 |
In Vivo Efficacy: Xenograft Models
This compound ((R)-9b)
In preclinical xenograft models using castration-resistant prostate cancer (CRPC) cells, this compound has demonstrated significant anti-tumor activity. Studies have shown that administration of this compound leads to a marked reduction in tumor volume and weight. For instance, in a VCaP xenograft model in castrated SCID mice, this compound treatment resulted in significant suppression of tumor growth.
AIM-100
While literature suggests that AIM-100 inhibits castration- and radioresistant prostate xenograft tumor growth, specific quantitative data on tumor volume or weight reduction under defined experimental conditions in prostate cancer models were not available in the reviewed sources for a direct comparison with this compound.
Mechanism of Action and Signaling Pathways
TNK2 is a central kinase that integrates signals from various receptor tyrosine kinases (RTKs) like EGFR and HER2.[1] Its activation leads to the phosphorylation and subsequent activation of downstream effectors crucial for prostate cancer progression, most notably the Androgen Receptor (AR) and the serine/threonine kinase AKT. Both this compound and AIM-100 exert their anti-cancer effects by inhibiting the kinase activity of TNK2, thereby blocking these critical downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments based on the reviewed literature.
Cell Viability Assay (MTT/WST-1 Assay)
This protocol outlines the general steps for assessing the effect of this compound and AIM-100 on the viability of prostate cancer cells.
Detailed Steps:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, LAPC4) are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound or AIM-100 (typically in a serial dilution). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The treated plates are incubated for an additional 48 to 72 hours.
-
Reagent Addition: Following the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well according to the manufacturer's instructions.
-
Final Incubation: The plates are incubated for another 1 to 4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT after solubilization, 450 nm for WST-1).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values are then calculated using a non-linear regression analysis.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of TNK2 inhibitors in a mouse xenograft model of prostate cancer.
Detailed Steps:
-
Cell Preparation and Implantation: Prostate cancer cells (e.g., VCaP or LNCaP mixed with Matrigel) are subcutaneously injected into the flanks of immunocompromised mice (e.g., SCID or nude mice). For castration-resistant models, host mice may be castrated prior to or after tumor establishment.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The TNK2 inhibitor (e.g., this compound) is administered via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Continued Monitoring: Tumor volumes and body weights of the mice are monitored throughout the treatment period.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised and weighed. The tumor tissues can be further processed for histological or molecular analysis (e.g., Western blotting for target engagement). The anti-tumor efficacy is determined by comparing the tumor volumes and weights between the treated and control groups.
Conclusion and Future Directions
The available preclinical data suggests that both this compound and AIM-100 are promising inhibitors of TNK2 for the treatment of prostate cancer. This compound appears to have a more potent anti-proliferative effect in vitro compared to AIM-100 in the tested cell lines. The demonstrated in vivo efficacy of this compound further strengthens its therapeutic potential.
However, a direct, comprehensive in vivo comparison between this compound and AIM-100 is a critical next step to definitively establish their relative therapeutic indices. Future studies should focus on head-to-head comparisons in various prostate cancer xenograft models, including patient-derived xenografts (PDXs), to assess their efficacy, pharmacokinetics, and pharmacodynamics under identical experimental conditions. Such studies will be invaluable in guiding the clinical development of TNK2 inhibitors for patients with advanced prostate cancer.
References
Validating the In Vivo Anti-Cancer Efficacy of TNK2 Inhibition: A Comparative Guide to Tnk2-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-cancer effects of Tnk2-IN-1, a representative small molecule inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1), against other TNK2-targeted therapies. The focus is on preclinical validation using xenograft models in key cancer types where TNK2 has been identified as a therapeutic target, namely triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC). All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided.
Executive Summary
TNK2 is a critical signaling node in multiple cancers, promoting proliferation, survival, and therapy resistance.[1][2] Its inhibition has emerged as a promising therapeutic strategy. This guide evaluates the in vivo performance of (R)-9bMS , a potent and specific TNK2 inhibitor used here as a surrogate for the developmental compound "this compound", and compares it with AIM-100 , another known TNK2 inhibitor. The presented data, derived from xenograft studies, demonstrates the significant anti-tumor activity of TNK2 inhibition in vivo.
Comparative Analysis of TNK2 Inhibitors in Vivo
The following tables summarize the in vivo efficacy of (R)-9bMS and AIM-100 in preclinical cancer models.
Table 1: In Vivo Performance in Prostate Cancer Xenograft Models
| Parameter | This compound ((R)-9bMS) | AIM-100 |
| Cancer Type | Castration-Resistant Prostate Cancer (CRPC) | Radioresistant Castration-Resistant Prostate Cancer |
| Cell Line | VCaP (CD44+/PSA-/lo subpopulation) | Not specified in the provided results |
| Animal Model | SCID mice | Mice |
| Drug Administration | 25 mg/kg, injected twice a week for 4 weeks | Not specified in the provided results |
| Tumor Growth Inhibition | Significant suppression of xenograft tumor growth observed.[3] In another study, oral administration of 130 mg/kg/day was highly effective in suppressing prostate tumor growth.[4] | Reported to suppress the growth of xenograft tumors.[5] |
| Mechanism of Action | Inhibition of ACK1/TNK2, leading to apoptosis in prostate cancer stem-like cells.[3] Overcomes enzalutamide resistance.[4] | Suppresses phosphorylation of Tyr267 of the androgen receptor.[5] |
| Reported IC50 | Not specified in the provided results | 22 nM[5] |
Table 2: In Vivo Performance in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Parameter | This compound ((R)-9bMS) | AIM-100 |
| Cancer Type | Triple-Negative Breast Cancer (TNBC) | No in vivo data available in the provided results |
| Cell Line | HCC1395 | Not Applicable |
| Animal Model | NOD-SCID mice | Not Applicable |
| Drug Administration | Not specified in the provided results, but shRNA-mediated knockdown, which the small molecule inhibitor mimics, was studied. | Not Applicable |
| Tumor Growth Inhibition | Small molecule inhibitor (R)-9bMS significantly compromised TNBC proliferation in vitro.[1] Knockdown of TNK2 expression dramatically reduced tumor formation in xenograft mouse models.[1] | Not Applicable |
| Mechanism of Action | Inhibition of TNK2-AKT signaling pathway.[1] | Not Applicable |
| Reported IC50 (in vitro) | 0.45 µM (MDA-MB-231), 1.75 µM (HCC1395)[1] | Not Applicable |
Signaling Pathway and Experimental Workflow
TNK2/ACK1 Signaling Pathway in Cancer
TNK2/ACK1 is a non-receptor tyrosine kinase that acts as a central hub for various oncogenic signals.[2][6][7] It can be activated by receptor tyrosine kinases (RTKs) such as EGFR and HER2. Once activated, TNK2 can phosphorylate and activate downstream effectors, most notably the pro-survival kinase AKT.[1][2] In prostate cancer, TNK2 also directly phosphorylates the Androgen Receptor (AR), promoting its activity even in low-androgen conditions, which contributes to castration resistance.[8][9]
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a TNK2 inhibitor in a xenograft mouse model.[10][11][12]
Experimental Protocols
Orthotopic Xenograft Model for TNBC
This protocol is adapted from studies evaluating TNK2's role in TNBC.[1]
-
Cell Culture: Human TNBC cells (e.g., HCC1395) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^7 cells/mL.
-
Animal Model: Female NOD-SCID mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: Mice are anesthetized, and 100 µL of the cell suspension (1x10^6 cells) is injected into the mammary fat pad.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors are palpable or reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or vehicle control is administered according to the specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) or Western blotting to confirm target engagement (e.g., reduced phosphorylation of AKT).
Subcutaneous Xenograft Model for Prostate Cancer
This protocol is based on studies of TNK2 inhibition in CRPC models.[3]
-
Cell Culture: Human CRPC cells (e.g., VCaP) are cultured and expanded. For studies on cancer stem-like cells, specific subpopulations (e.g., CD44+/PSA-/lo) may be isolated using fluorescence-activated cell sorting (FACS).
-
Cell Preparation: Cells are harvested and resuspended in a suitable medium, sometimes with Matrigel, for injection.
-
Animal Model: Male SCID mice are used. For CRPC models, mice may be castrated to mimic androgen-deprived conditions.
-
Tumor Cell Implantation: Approximately 1-2 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring and Treatment: When tumors become palpable (typically 5-6 weeks), mice are randomized. This compound (e.g., (R)-9bMS at 25 mg/kg) or vehicle (e.g., DMSO) is administered via injection on a defined schedule (e.g., twice weekly for 4 weeks).[3] Tumor volumes are measured regularly.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and photographed. Further analyses can include IHC and Western blotting to assess downstream signaling pathways.
Conclusion
The available in vivo data strongly supports the anti-cancer effects of targeting the TNK2/ACK1 kinase. The representative inhibitor, (R)-9bMS, demonstrates significant tumor growth inhibition in both triple-negative breast cancer and castration-resistant prostate cancer xenograft models. While in vivo data for other specific TNK2 inhibitors like AIM-100 is less detailed in the public domain, its potent IC50 and reported activity in radioresistant prostate cancer models suggest it is also a valuable research tool and potential therapeutic lead.[5] These findings validate TNK2 as a high-value target for drug development in oncology, with this compound and related compounds showing considerable promise for treating aggressive and therapy-resistant cancers.
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcf.org [pcf.org]
- 5. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 6. TNK2 - Wikipedia [en.wikipedia.org]
- 7. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of TNK2 Tyrosine Kinase Inhibitors
TNK2 is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration.[1][2] Its aberrant activity has been linked to the progression of several cancers, making it an attractive therapeutic target.[1][2][3] However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen cellular responses and potential toxicity, underscoring the need for comprehensive selectivity profiling.
This guide summarizes the available quantitative data on the cross-reactivity of prominent TNK2 inhibitors, details the experimental methodologies used to generate this data, and provides visual representations of the TNK2 signaling pathway and a typical kinase profiling workflow.
Comparative Selectivity of TNK2 Inhibitors
The following tables summarize the inhibitory activity of several TNK2 inhibitors against their intended target and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | TNK2 (ACK1) IC50/Kd | Primary Off-Targets | Off-Target IC50/Kd | Reference |
| AIM-100 | 21 nM (IC50) | Not specified to have significant off-targets in a panel of 30 kinases | - | [4] |
| XMD8-87 | 15 nM (Kd) | High degree of selectivity for TNK2 | - | [1][5] |
| (R)-9b | 56 nM (IC50) | Not specified | - | [6] |
| Dasatinib | 5.6 nM (Kd) | SRC, ABL | 0.5 nM (Kd) for SRC | [1] |
Note: The extent of off-target profiling varies between studies. A lack of listed off-targets does not definitively mean the inhibitor is perfectly selective but may reflect the scope of the kinase panel screened.
Experimental Protocols for Kinase Profiling
The determination of inhibitor cross-reactivity is typically performed using in vitro kinase assays. Two common platforms for large-scale kinase inhibitor profiling are the SelectScreen™ Kinase Profiling Service from Thermo Fisher Scientific and the HotSpot™ Kinase Assay from Reaction Biology.
SelectScreen™ Biochemical Kinase Profiling Service
This service utilizes several assay formats to accommodate the diversity of kinase enzymes.
-
Z'-LYTE™ Assay: This fluorescence resonance energy transfer (FRET)-based assay measures the phosphorylation of a synthetic peptide substrate.[7]
-
Kinase Reaction: The kinase, a FRET-peptide substrate, and the test compound are incubated with ATP.
-
Development: A site-specific protease is added that cleaves only the non-phosphorylated peptides.
-
Detection: Cleavage of the peptide disrupts FRET, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the FRET signal.[7]
-
-
Adapta™ Universal Kinase Assay: This homogenous, fluorescent-based immunoassay detects the formation of ADP, a product of the kinase reaction.[8]
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP.
-
ADP Detection: A detection mix containing an antibody specific for ADP and a fluorescent tracer is added.
-
Detection: The amount of ADP produced is measured by a change in fluorescence polarization.
-
-
LanthaScreen™ Eu Kinase Binding Assay: This assay directly measures the binding of an inhibitor to the kinase.[9]
-
Binding Reaction: A europium-labeled anti-tag antibody, a fluorescent tracer that binds to the ATP site, the kinase, and the test compound are incubated together.
-
Detection: Binding of the tracer to the kinase results in a high FRET signal. Displacement of the tracer by an inhibitor leads to a loss of FRET.[9]
-
HotSpot™ Kinase Assay
This is a radiometric assay that directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[10][11]
-
Reaction Setup: The kinase, a specific substrate, and required cofactors are prepared in a reaction buffer.
-
Compound Addition: The test inhibitor is added to the reaction mixture.
-
Reaction Initiation: The reaction is started by the addition of [γ-³³P]-ATP.
-
Detection: The reaction is stopped, and the radiolabeled substrate is captured on a filter. The amount of incorporated radioactivity is then measured, which is directly proportional to the kinase activity.[10][11]
Visualizing TNK2 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of the TNK2 (ACK1) signaling pathway.
Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
References
- 1. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Tnk2-IN-1 vs. Src Family Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, both Tnk2 (also known as Ack1) and Src family kinases have emerged as critical nodes in oncogenic signaling pathways. This guide provides a detailed comparison of a potent and selective Tnk2 inhibitor, exemplified here by (R)-9bMS, with prominent Src family kinase inhibitors such as Dasatinib, Saracatinib, Bosutinib, and Ponatinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform inhibitor selection and experimental design.
Executive Summary
Tnk2 and Src family kinases are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, migration, and invasion. While there is some overlap in their downstream signaling, they possess distinct upstream activators and substrate specificities. This guide highlights the key differences in the inhibitor profiles, cellular activities, and signaling pathways affected by selective Tnk2 inhibition versus broader Src family kinase inhibition.
Key Findings:
-
Selectivity: (R)-9bMS demonstrates high selectivity for Tnk2, offering a more targeted approach to dissecting Tnk2-specific signaling. In contrast, Src family kinase inhibitors like Dasatinib and Bosutinib exhibit a broader kinase inhibition profile, targeting multiple Src family members and other kinases such as ABL.
-
Cellular Activity: The cellular potency of these inhibitors varies across different cancer cell lines, reflecting the specific dependencies of these cells on either Tnk2 or Src family kinase signaling.
-
Signaling Pathways: Tnk2 is uniquely involved in signaling from a diverse array of receptor tyrosine kinases (RTKs) and plays a crucial role in androgen receptor (AR) and AKT activation. Src family kinases are key mediators of signaling from RTKs, integrins, and G-protein coupled receptors.
Kinase Inhibition Profiles
The biochemical potency and selectivity of Tnk2-IN-1 ((R)-9bMS) and various Src family kinase inhibitors are summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of the enzyme by 50%), which were determined through in vitro kinase assays.
| Kinase Target | This compound ((R)-9bMS) IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Tnk2 (Ack1) | 48 [1] | 5.6 (Kd) [2] | - | 2.7 [3] | - |
| Src Family | |||||
| c-Src | - | <1 | 2.7[2] | 1.2[4] | - |
| Lck | >1000 | <1 | 4[2] | 138 (Ki)[1] | - |
| Lyn | - | <1 | 5[2] | - | - |
| Fyn | - | <1 | 10[2] | - | - |
| Yes | - | <1 | 4[2] | - | - |
| Hck | - | - | - | - | - |
| Fgr | - | - | 10[2] | - | - |
| Blk | - | - | 11[2] | - | - |
| Other Kinases | |||||
| Abl | - | <1 | 30 | <1 | 0.37-2.0[5] |
| Kit | - | 13 | - | >1000 | - |
| PDGFRβ | - | 1.5 | - | >1000 | - |
Note: Data is compiled from various sources and assay conditions may differ. A direct head-to-head comparison in the same assay would provide the most accurate relative potencies. Kd represents the dissociation constant.
Cellular Activity
The anti-proliferative activity of these inhibitors in various cancer cell lines highlights their potential therapeutic applications.
| Cell Line | Cancer Type | This compound ((R)-9bMS) IC50 (µM) | Dasatinib IC50 (µM) |
| VCaP | Castration-Resistant Prostate Cancer | 2[3][6] | - |
| LNCaP | Prostate Cancer | 1.8[6] | - |
| LAPC4 | Prostate Cancer | ~5[6] | - |
Signaling Pathways
The distinct and overlapping roles of Tnk2 and Src family kinases in cellular signaling are depicted in the following diagrams.
Caption: Tnk2 (Ack1) Signaling Pathway.
Caption: Src Family Kinase Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: 33P HotSpot Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Steps:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human Tnk2), a specific peptide substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and a buffer containing MgCl2 and ATP, including a tracer amount of γ-33P-ATP.[3][6]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound or a Src family kinase inhibitor) at various concentrations. Include a DMSO control (vehicle).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper extensively with a solution like 0.75% phosphoric acid to remove any unincorporated γ-33P-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Example: Trypan Blue Exclusion Assay)
This assay determines the effect of an inhibitor on the growth and viability of cancer cells.
Workflow:
References
- 1. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angiotensin-1-2-1-5.com [angiotensin-1-2-1-5.com]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tnk2 Inhibition: (R)-9b versus Bosutinib
In the landscape of targeted cancer therapy, Tyrosine kinase non-receptor 2 (Tnk2 or ACK1) has emerged as a compelling target due to its role in various oncogenic signaling pathways. This guide provides a detailed head-to-head comparison of two prominent inhibitors with activity against Tnk2: the selective inhibitor (R)-9b and the dual BCR-ABL/Src inhibitor Bosutinib, which also potently inhibits Tnk2. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, target selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action and Target Profile
(R)-9b is a potent and selective small molecule inhibitor of Tnk2 (ACK1). It is being investigated for its therapeutic potential in cancers where Tnk2 is overexpressed or hyperactivated. Tnk2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, subsequently activating downstream pro-survival pathways like PI3K/AKT.[1][2]
Bosutinib is an FDA-approved second-generation tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML).[3] Its primary targets are the BCR-ABL fusion protein and Src family kinases.[3][4] However, comprehensive kinase profiling has revealed that Bosutinib is also a highly potent inhibitor of Tnk2.[3][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of (R)-9b and Bosutinib against Tnk2/ACK1 and other relevant kinases.
Table 1: In Vitro Inhibitory Activity against Tnk2/ACK1
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| (R)-9b | Tnk2/ACK1 | 56 | 33P HotSpot Assay | [6] |
| Bosutinib | Tnk2/ACK1 | 2.7 | Biochemical Assay | [3] |
Table 2: Kinase Selectivity Profile
It is important to note that the following selectivity data for (R)-9b and Bosutinib were generated from different kinase panel screens and thus, direct comparison should be made with caution.
(R)-9b Selectivity Profile (selected kinases)
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) | Reference |
| Tnk2/ACK1 | 99.8% | 56 | [6] |
| JAK2 | 98.6% | 6 | [6] |
| Tyk2 | 98.9% | 5 | [6] |
| ABL1 | 82.8% | 206 | [6] |
| ALK | 86.0% | 143 | [6] |
| LCK | 87.7% | 136 | [6] |
| c-Src | - | 438 | [6] |
Bosutinib Selectivity Profile (selected kinases)
| Kinase | IC50 (nM) | Reference |
| Tnk2/ACK1 | 2.7 | [3] |
| ABL | <1 | [3] |
| SRC | 1.2 | [3] |
| LYN | 1.1 | [3] |
| HCK | 5.3 | [3] |
| KIT | >1000 | [3] |
| PDGFRβ | >1000 | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Tnk2 and the primary targets of Bosutinib.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (Radiolabeled)
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against a purified kinase.
Materials:
-
Purified recombinant Tnk2 or other target kinase.
-
Kinase-specific peptide substrate.
-
Test inhibitors ((R)-9b, Bosutinib) at various concentrations.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Phosphocellulose P81 paper.
-
1% Phosphoric acid wash solution.
-
Scintillation counter and fluid.
Procedure:
-
Prepare a reaction mixture containing the purified kinase, peptide substrate, and the test inhibitor at the desired concentration in kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10]
Cell-Based Kinase Inhibition Assay (In-Cell Western)
This method measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase.
-
96-well microplates.
-
Test inhibitors ((R)-9b, Bosutinib).
-
Growth factor for stimulation (if required).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies: one specific for the phosphorylated form of a downstream substrate of the target kinase, and another for the total protein of that substrate.
-
Fluorescently-labeled secondary antibodies.
-
Infrared imaging system.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period.
-
If necessary, stimulate the cells with a growth factor to induce kinase activation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate the cells with a primary antibody cocktail containing both the phospho-specific and total protein antibodies.
-
Wash the cells and incubate with a cocktail of two different fluorescently-labeled secondary antibodies that recognize the primary antibodies.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.[11][12][13][14][15]
Conclusion
This guide provides a comparative overview of the Tnk2-targeting inhibitors (R)-9b and Bosutinib. While Bosutinib demonstrates higher in vitro potency against Tnk2, (R)-9b exhibits a more selective kinase inhibition profile, with its primary off-targets being JAK family kinases. The choice between these inhibitors for research or therapeutic development would depend on the specific context, such as the desired level of selectivity and the genetic background of the cancer being studied. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. researchgate.net [researchgate.net]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. licorbio.com [licorbio.com]
- 14. biomol.com [biomol.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Tnk2-IN-1: A Sharper Tool for Kinase Research? A Comparative Analysis of Selectivity
In the landscape of kinase inhibitor research, achieving high selectivity remains a paramount challenge. While multi-kinase inhibitors have proven valuable in targeting multiple nodes of signaling pathways, their off-target effects can confound experimental results and lead to undesired toxicities. This guide provides a comparative analysis of a potent and selective Tnk2 inhibitor, (R)-9b (a representative Tnk2-IN-1), against a panel of well-established multi-kinase inhibitors, offering researchers a data-driven perspective on its potential for more targeted investigations.
This comparison will delve into the quantitative differences in inhibitory activity, detail the experimental methodologies used to assess selectivity, and visualize the key signaling pathways involved, empowering researchers to make informed decisions for their specific experimental needs.
Unveiling the Selectivity Profile: (R)-9b vs. Multi-Kinase Inhibitors
The superior selectivity of a targeted inhibitor is best illustrated through a direct comparison of its inhibitory activity against its intended target versus a broad spectrum of other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (R)-9b and several multi-kinase inhibitors against Tnk2 (also known as ACK1) and a selection of other kinases. Lower IC50 values indicate higher potency.
| Kinase | (R)-9b | Dasatinib | Bosutinib | Sorafenib | Sunitinib | Ponatinib |
| Tnk2 (ACK1) | 56 nM [1] | <5 nM [1] | 2.7 nM [1] | >10,000 nM[2] | >10,000 nM[2] | - |
| ABL1 | 206 nM[1] | 0.5 nM [3] | <10 nM[4] | 1133 nM[2] | 556 nM[2] | 0.37 nM [5][6] |
| SRC | 438 nM[1] | 0.5 nM [3] | 1.2 nM [7] | - | - | 5.4 nM [6] |
| JAK2 | 6 nM [1] | - | - | - | - | - |
| Tyk2 | 5 nM [1] | - | - | - | - | - |
| c-Kit | - | <30 nM[3] | - | 68 nM [8] | 40 nM [2] | 13 nM [6] |
| PDGFRβ | - | <30 nM[3] | - | 57 nM [8] | 2 nM [9] | 1 nM [6] |
| VEGFR2 | - | - | - | 90 nM [8] | 80 nM [9] | 1 nM [6] |
| B-Raf | - | - | - | 22 nM [8] | - | - |
| FLT3 | - | - | - | 58 nM [8] | 50 nM [9] | 13 nM [6] |
As the data indicates, while multi-kinase inhibitors like Dasatinib and Bosutinib are highly potent against Tnk2, they also exhibit potent, low nanomolar inhibition across a range of other kinases, including ABL, SRC, and others. In contrast, (R)-9b demonstrates potent inhibition of Tnk2 with significantly less activity against SRC and ABL1.[1] Interestingly, (R)-9b also shows high potency against JAK2 and Tyk2.[1] This profile suggests that while not entirely specific to Tnk2, (R)-9b offers a more defined and narrow spectrum of activity compared to the broad-acting multi-kinase inhibitors, making it a more precise tool for dissecting Tnk2-mediated signaling.
Experimental Protocols for Kinase Selectivity Profiling
The determination of inhibitor selectivity is reliant on robust and standardized experimental protocols. The most common methods employed are in vitro kinase assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
ADP-Glo™ Kinase Assay
A widely used method for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.[10][11][12] This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[10][13]
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in a microplate well.
-
ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated from the dose-response curve.
Caption: A simplified workflow of the ADP-Glo™ Kinase Assay.
Radiometric Filter Binding Assay
The radiometric filter binding assay is considered a gold-standard method for measuring kinase activity.[14][15] This assay directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a protein or peptide substrate.[16][17]
Workflow:
-
Kinase Reaction: The kinase, substrate, radiolabeled ATP, and the test inhibitor are incubated together.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose P81 paper) that binds the substrate.[17]
-
Washing: The filter is washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity retained on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: Key steps in a radiometric filter binding assay for kinase activity.
Tnk2 Signaling and the Rationale for Selective Inhibition
Tnk2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[18] It acts as a signaling hub, integrating signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[19] Upon activation, Tnk2 phosphorylates a range of downstream substrates, leading to the activation of key signaling pathways like the PI3K/AKT and MAPK/ERK pathways.[18] Dysregulation of Tnk2 activity has been implicated in the progression of several cancers.[18]
Caption: Simplified overview of the Tnk2 signaling pathway.
Given the central role of Tnk2 in these pro-tumorigenic pathways, its selective inhibition is a key strategy for both basic research and therapeutic development. The use of a highly selective inhibitor like (R)-9b allows for the precise interrogation of Tnk2's function without the confounding effects of inhibiting multiple other kinases. This is critical for validating Tnk2 as a drug target and for understanding the specific consequences of its inhibition in different cellular contexts.
Conclusion: A More Refined Approach to Tnk2 Research
The available data strongly suggests that while this compound, represented here by (R)-9b, is not entirely specific for Tnk2, it offers a significantly improved selectivity profile compared to many multi-kinase inhibitors. Its potent inhibition of Tnk2, coupled with reduced activity against a broad panel of other kinases, makes it a valuable tool for researchers seeking to dissect the specific roles of Tnk2 in cellular signaling and disease. The use of such selective inhibitors, in conjunction with rigorous experimental protocols, will undoubtedly contribute to a more nuanced understanding of the kinome and pave the way for the development of more targeted and effective therapies.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay [promega.jp]
- 19. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
Tnk2-IN-1: A Novel Approach to Androgen Receptor Gene Expression Regulation in Prostate Cancer
A Comparative Analysis Against Established Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Tnk2 inhibitor, Tnk2-IN-1, with well-established inhibitors of the Androgen Receptor (AR) in the context of regulating AR gene expression. The data presented herein is derived from preclinical studies on specific examples of Tnk2 inhibitors, namely (R)-9bMS and AIM-100, which will be used as surrogates for this compound's mechanism of action. This analysis aims to equip researchers with the necessary information to evaluate the potential of Tnk2 inhibition as a therapeutic strategy in prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression.
Introduction to Tnk2 and its Role in AR Regulation
Tnk2, also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase that has emerged as a critical regulator of oncogenic signaling pathways.[1][2] In prostate cancer, ACK1 plays a pivotal role in promoting tumor growth and survival, in part through its direct and indirect regulation of the Androgen Receptor.[1] Emerging evidence indicates that ACK1 can modulate AR activity through two distinct mechanisms:
-
Direct Phosphorylation: ACK1 can directly phosphorylate the Androgen Receptor at tyrosine 267.[3] This phosphorylation event is crucial for the ligand-independent activation of AR, a hallmark of castration-resistant prostate cancer.[3]
-
Epigenetic Regulation: ACK1 can phosphorylate histone H4 at tyrosine 88 (H4Y88ph) at the AR gene locus.[1][4] This epigenetic mark facilitates the recruitment of the WDR5/MLL2 complex, leading to H3K4 trimethylation and subsequent transcriptional activation of the AR gene itself, as well as its splice variants like AR-V7.[1][4]
This compound represents a class of small molecule inhibitors designed to target the kinase activity of ACK1, thereby offering a novel strategy to downregulate both AR activity and its expression.
Comparative Analysis of this compound and Known AR Inhibitors
To validate the efficacy of this compound in modulating AR gene expression, its performance is compared against two classes of established AR inhibitors:
-
Second-Generation AR Antagonists (e.g., Enzalutamide): These agents directly bind to the ligand-binding domain of the AR, preventing its nuclear translocation and coactivator recruitment.[5]
-
Androgen Synthesis Inhibitors (e.g., Abiraterone): These drugs block the production of androgens, thereby reducing the ligands available to activate the AR.[6]
The following tables summarize the quantitative effects of the Tnk2 inhibitor (R)-9bMS and the established AR inhibitor Enzalutamide on AR and AR-V7 gene and protein expression in various prostate cancer cell lines.
Quantitative Comparison of Inhibitor Effects on AR and AR-V7 Expression
Table 1: Effect of Tnk2 Inhibitor ((R)-9bMS) and Enzalutamide on AR and AR-V7 mRNA Levels
| Cell Line | Treatment (Concentration, Time) | % Reduction in AR mRNA (relative to vehicle) | % Reduction in AR-V7 mRNA (relative to vehicle) | Citation |
| VCaP | (R)-9bMS (7 µM, 16 hr) | ~50% | ~60% | [1] |
| VCaP | Enzalutamide (7 µM, 16 hr) | No significant reduction | Not Reported | [1] |
| LNCaP | (R)-9bMS (7 µM, 16 hr) | ~40% | Not Applicable | [1] |
| LNCaP | Enzalutamide (7 µM, 16 hr) | No significant reduction | Not Applicable | [1] |
| C4-2B | (R)-9bMS (7 µM, 16 hr) | ~60% | Not Reported | [1] |
| C4-2B | Enzalutamide (7 µM, 16 hr) | No significant reduction | Not Reported | [1] |
Table 2: Effect of Tnk2 Inhibitor ((R)-9bMS) and Enzalutamide on AR Protein Levels
| Cell Line | Treatment (Concentration, Time) | Observation on AR Protein Level | Citation |
| VCaP | (R)-9bMS (5 µM, 36 hr) | Significant Reduction | [1] |
| VCaP | Enzalutamide (5 µM, 36 hr) | No significant reduction | [1] |
| C4-2B | (R)-9bMS (5 µM, 36 hr) | Significant Reduction | [1] |
| C4-2B | Enzalutamide (5 µM, 36 hr) | No significant reduction | [1] |
Note: The data for this compound is represented by the experimental results obtained with (R)-9bMS.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Tnk2 in regulating AR gene expression and a general workflow for evaluating the efficacy of inhibitors.
Caption: Tnk2 signaling pathway regulating AR gene expression.
References
- 1. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Tnk2-IN-1's impact on different cancer cell lines
A Comparative Analysis of TNK2 Inhibition on Diverse Cancer Cell Lines
The non-receptor tyrosine kinase TNK2 (also known as ACK1) has emerged as a critical signaling node in various cancers, promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] Its role as an oncogenic driver has led to the development of small molecule inhibitors aimed at disrupting its activity. This guide provides a comparative analysis of the impact of TNK2 inhibition, exemplified by the potent inhibitor (R)-9bMS, across different cancer cell lines, offering insights for researchers and drug development professionals.
The Role of TNK2 in Cancer Signaling
TNK2 is a multi-domain protein that integrates signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR, relaying them to downstream intracellular effectors.[3] Its activation has been observed in a range of malignancies, including prostate, breast, pancreatic, lung, and ovarian cancers.[2] TNK2 signaling promotes cancer progression through several mechanisms:
-
Activation of Pro-Survival Pathways: TNK2 can directly phosphorylate and activate the serine/threonine kinase AKT at tyrosine 176, a critical event for cell survival that can occur independently of PI3K signaling.[1][3] This activation helps cancer cells evade apoptosis.
-
Hormone Receptor Regulation: In hormone-dependent cancers, TNK2 plays a crucial role. It can phosphorylate the Androgen Receptor (AR) in prostate cancer, contributing to hormone-refractory growth.[1][4] Similarly, it interacts with the Estrogen Receptor (ER) complex in breast cancer, promoting resistance to treatments like tamoxifen.[1][4][5]
-
Epigenetic Modulation: Recent studies have highlighted TNK2's function as an epigenetic regulator, further contributing to cancer progression.[1][4][6]
Comparative Efficacy of TNK2 Inhibition
The small molecule inhibitor (R)-9bMS has demonstrated significant efficacy in preclinical studies against various cancer cell lines. Its impact is particularly notable in triple-negative breast cancer (TNBC) and prostate cancer.
Data on TNK2 Inhibitor (R)-9bMS
| Inhibitor | Cancer Type | Cell Lines | In Vitro IC50 | Cellular Effects | Reference |
| (R)-9bMS | Triple-Negative Breast Cancer (TNBC) | Multiple TNBC cell lines | Not specified | Significantly suppressed growth, proliferation, and invasion. | [3] |
| Prostate Cancer | Prostate cancer cells | < 2 µM | Inhibited cell growth and ACK1 autophosphorylation. | [7][8] | |
| Prostate Cancer | VCaP, C4-2B | Not specified | Induced mitophagy-based autophagy, mitigating tumor growth. | [9][10] | |
| Various Cancers | A431, HeLa S3, HCT116, MCF7 | Not specified | Reduced cell number, induced multinucleation and polyploidization. | [11] |
Note: While specific IC50 values for (R)-9bMS in many cell lines are not detailed in the provided search results, its potent in vitro (IC50: 56 nM in a HotSpot assay) and in vivo (IC50 < 2 µM in human cancer cell lines) ACK1 inhibition have been reported.[8]
Other TNK2 Inhibitors
While this guide focuses on (R)-9bMS, other compounds are known to inhibit TNK2, though they may have broader target profiles.
| Inhibitor | Key Targets | Notes | Reference |
| Dasatinib | BCR-ABL, Src family kinases, ACK1 | Potently inhibits ACK1 autophosphorylation and AR phosphorylation. Its multi-target nature can complicate the interpretation of cellular toxicity. | [1][7] |
| Bosutinib | Src, ACK1 | Inhibits ACK1-dependent migration and invasion in KRAS mutant non-small cell lung cancer. | [1] |
| AIM-100 | ACK1 | Considered a specific and well-studied ACK1 inhibitor. Prevents AKT and AR phosphorylation. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of TNK2 and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: Simplified TNK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the impact of a TNK2 inhibitor.
Experimental Protocols
The following are generalized methodologies based on standard practices described in the cited research for studying TNK2 inhibition.
Cell Culture and Treatment
-
Cell Lines: Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, SUM159) and prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: this compound (such as (R)-9bMS) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with the inhibitor at various concentrations for specified time periods (e.g., 24, 48, or 72 hours) to assess its effects. Control cells are treated with the vehicle (DMSO) alone.
Cell Proliferation and Viability Assays
-
Method: Cell proliferation can be measured using direct cell counting with a hemocytometer or automated cell counter. Alternatively, assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability, can be employed.
-
Procedure: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with the TNK2 inhibitor. At the end of the treatment period, the assay is performed according to the manufacturer's instructions, and absorbance is read using a microplate reader.
Invasion Assays
-
Method: The Boyden chamber assay (or Transwell assay) is a common method to assess cell invasion.
-
Procedure: The upper chamber of a Transwell insert is coated with a basement membrane extract (e.g., Matrigel). Cells, pre-treated with the TNK2 inhibitor or vehicle, are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS). After incubation, non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.
Western Blot Analysis
-
Purpose: To determine the effect of the inhibitor on the phosphorylation status of TNK2 and its downstream targets like AKT.
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TNK2 (p-TNK2), total TNK2, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Conclusion
TNK2 is a promising therapeutic target in a variety of cancers, particularly in aggressive subtypes like TNBC and in hormone-resistant prostate cancer.[3][12] Small molecule inhibitors, such as (R)-9bMS, have demonstrated the ability to suppress key oncogenic phenotypes like proliferation and invasion in different cancer cell lines.[3] The provided data and protocols offer a framework for the continued investigation and comparative analysis of TNK2 inhibitors in preclinical cancer research. Further studies are needed to elucidate the full spectrum of their activity and to identify patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNK2 - Wikipedia [en.wikipedia.org]
- 3. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnk2-IN-1: A Leap in Potency and Specificity Over First-Generation ACK1 Inhibitors
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase ACK1 (also known as TNK2) has emerged as a critical signaling node in various malignancies. The quest for potent and selective ACK1 inhibitors has led to the development of several generations of small molecules. This guide provides a comprehensive comparison of the novel inhibitor, Tnk2-IN-1, with first-generation ACK1 inhibitors, highlighting its superior potency and providing insights into the experimental validation of these compounds.
Potency Showdown: this compound Sets a New Benchmark
Biochemical assays consistently demonstrate that this compound possesses significantly enhanced potency against ACK1 compared to its predecessors. This compound, also referred to as Ack1 inhibitor 1, exhibits an IC50 value of 2.1 nM [1]. This represents a marked improvement over the first-generation inhibitors.
| Inhibitor | Type | ACK1 IC50 (nM) | Reference(s) |
| This compound | Second-Generation | 2.1 | [1] |
| Dasatinib | First-Generation (Multi-kinase) | ~1 | [2][3] |
| Bosutinib | First-Generation (Multi-kinase) | 2.7 | [4][5] |
| AIM-100 | First-Generation | 21-24 | [2][6][7][8][9] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a more potent inhibitor.
While Dasatinib and Bosutinib, initially developed as multi-kinase inhibitors, show high potency against ACK1, their off-target effects can lead to a broader range of side effects[10][11]. AIM-100, one of the first-generation inhibitors specifically targeting ACK1, displays a significantly higher IC50 value, indicating lower potency compared to this compound[2][6][7][8][9]. The development of this compound, therefore, marks a significant step towards achieving both high potency and selectivity for ACK1.
The ACK1 Signaling Axis: A Key Therapeutic Target
ACK1 is a crucial transducer of signals from various receptor tyrosine kinases (RTKs), including EGFR, PDGFR, and integrins[12][13]. Upon activation, ACK1 phosphorylates a cascade of downstream substrates, such as AKT, the Androgen Receptor (AR), and the tumor suppressor Wwox, thereby promoting cell survival, proliferation, and migration[12][14][15]. The inhibition of ACK1 is a promising strategy to disrupt these oncogenic signals.
Caption: Simplified ACK1 signaling pathway highlighting key upstream activators and downstream effectors.
Experimental Validation of Inhibitor Potency
The determination of IC50 values for ACK1 inhibitors is typically performed using in vitro biochemical kinase assays. These assays directly measure the enzymatic activity of purified ACK1 in the presence of varying concentrations of the inhibitor.
Representative Biochemical Kinase Assay Protocol
A common method for assessing ACK1 kinase activity is a radiometric assay, such as the 33P HotSpot assay, or a luminescence-based assay like the ADP-Glo™ Kinase Assay[5][16][17]. The following provides a generalized workflow for such an assay.
Caption: General experimental workflow for a biochemical kinase assay to determine inhibitor potency.
Key Steps in the Protocol:
-
Assay Preparation: A reaction buffer containing purified, active ACK1 enzyme is prepared. A suitable substrate, such as a generic tyrosine kinase substrate like Poly(Glu,Tyr) or a specific peptide substrate, is included. ATP, the phosphate donor, is also a key component, often labeled with a radioactive isotope (33P) or used in a system that detects its conversion to ADP[16][18].
-
Inhibitor Incubation: The ACK1 enzyme is pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound or a first-generation inhibitor) to allow for binding to the kinase.
-
Kinase Reaction Initiation and Progression: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Detection of Activity: The reaction is then stopped, and the amount of phosphorylated substrate (in radiometric assays) or the amount of ADP produced (in luminescence-based assays) is quantified. The signal generated is proportional to the kinase activity.
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to a control (no inhibitor). The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Ack-Family Nonreceptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
Validating the ACK1/pY88-H4/WDR5/MLL2/AR Feedforward Circuit with Tnk2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and tool compounds for validating the recently identified feedforward signaling circuit involving ACK1 (also known as TNK2), histone H4 phosphorylation at tyrosine 88 (pY88-H4), WDR5, MLL2, and the Androgen Receptor (AR). This oncogenic circuit has been implicated as a key driver of castration-resistant prostate cancer (CRPC). A central focus of this guide is the use of the selective ACK1 inhibitor, (R)-9bMS, as a primary tool for experimental validation. While the specific designation "Tnk2-IN-1" is not widely used in the reviewed literature, (R)-9bMS stands out as a well-characterized and potent inhibitor for such studies.
The ACK1/pY88-H4/WDR5/MLL2/AR Signaling Pathway
The core of this signaling network is a feedforward loop where the non-receptor tyrosine kinase ACK1 plays a pivotal role. Activated ACK1 phosphorylates histone H4 at tyrosine 88 (pY88-H4) at the promoter and enhancer regions of the Androgen Receptor (AR) gene.[1][2][3][4] This specific histone phosphorylation serves as an epigenetic mark that is "read" by the WDR5/MLL2 complex.[1][2][3] The recruitment of this complex leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an active transcription mark, thereby promoting the expression of the AR gene.[1] Since AR itself is a transcription factor that drives the expression of genes involved in prostate cancer cell survival and proliferation, its upregulation by the ACK1-initiated cascade creates a feedforward loop, sustaining a malignant state.[1][2][3]
Figure 1. The ACK1/pY88-H4/WDR5/MLL2/AR feedforward signaling pathway.
Experimental Validation Using ACK1 Inhibitors
The validation of this feedforward circuit heavily relies on the use of small molecule inhibitors that target the kinase activity of ACK1. By inhibiting the initial step of the cascade, researchers can observe the downstream effects on histone phosphorylation, AR expression, and ultimately, cancer cell phenotype.
Comparison of ACK1 Kinase Inhibitors
Several small molecule inhibitors have been identified to target ACK1 with varying degrees of potency and selectivity. For the purpose of specifically validating the ACK1/pY88-H4/AR axis, inhibitors with high selectivity for ACK1 are preferred to minimize off-target effects.
| Inhibitor | Target(s) | IC50 vs. ACK1 (TNK2) | Reference(s) |
| (R)-9bMS | ACK1 (TNK2) | 48 nM / 56 nM | [1][5] |
| AIM-100 | ACK1 (TNK2) | 21.58 nM / 22 nM / 24 nM | [6][7][8] |
| Dasatinib | ACK1, Src, Abl | <5 nM (in cells) / KD = 6 nM | [2][5] |
| Bosutinib | ACK1, Src, Abl | 2.7 nM | [5][9] |
(R)-9bMS is highlighted as a tool compound of choice due to its demonstrated efficacy in reversing the specific epigenetic modifications of the ACK1/pY88-H4/AR circuit.
Key Experimental Protocols
Validating the ACK1 feedforward loop involves a series of molecular and cellular biology techniques. Below are summarized protocols for key experiments.
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To quantify the levels of total and phosphorylated ACK1, as well as total AR protein levels, following treatment with an ACK1 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., C4-2B, LNCaP) and treat with varying concentrations of (R)-9bMS or other inhibitors for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ACK1 (Tyr284), total ACK1, AR, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands.
-
Quantification: Densitometry analysis is used to quantify the relative protein levels.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the enrichment of the pY88-H4 mark at the AR gene promoter and enhancer regions.
Protocol:
-
Cross-linking: Treat prostate cancer cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for pY88-H4.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis:
-
ChIP-qPCR: Use primers specific for the AR promoter/enhancer regions to quantify the enrichment of pY88-H4 by quantitative PCR. Data can be analyzed as a percentage of input or fold enrichment over a negative control (e.g., IgG).
-
ChIP-seq: Sequence the purified DNA to identify genome-wide binding sites of pY88-H4.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of the AR gene following inhibitor treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the ACK1 inhibitor and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for the AR gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of AR mRNA using the ΔΔCt method.
Experimental Workflow and Data Interpretation
The validation of the ACK1 feedforward circuit follows a logical experimental progression.
Figure 2. Experimental workflow for validating the ACK1/AR circuit with (R)-9bMS.
Quantitative Data Summary
The efficacy of (R)-9bMS in disrupting the ACK1/pY88-H4/AR feedforward loop has been demonstrated through various quantitative measures.
Inhibition of Prostate Cancer Cell Growth by (R)-9bMS
| Cell Line | IC50 (µM) for Cell Proliferation | Reference |
| LNCaP | 1.8 | [1] |
| LAPC4 | ~2.0 | [1] |
| VCaP | < 2.0 | [1] |
Effects of (R)-9bMS on the ACK1/pY88-H4/AR Circuit
-
Reversal of pY88-H4 Marks: ChIP-sequencing analysis of C4-2B prostate cancer cells treated with (R)-9bMS showed a significant reduction in the deposition of pY88-H4 marks at the AR gene locus.[10]
-
Suppression of AR and AR-V7 Transcription: Treatment of various prostate cancer cell lines (VCaP, C4-2B, 22Rv1, LNCaP) with (R)-9bMS resulted in a significant decrease in AR mRNA expression, as measured by real-time PCR.[10]
-
Inhibition of Tumor Growth: In vivo studies using xenograft models of enzalutamide-resistant prostate cancer demonstrated that (R)-9bMS treatment mitigated tumor growth.[1]
Conclusion
The ACK1/pY88-H4/WDR5/MLL2/AR feedforward circuit represents a critical oncogenic signaling pathway in castration-resistant prostate cancer. The validation of this circuit is effectively achieved through the use of the selective ACK1 inhibitor, (R)-9bMS. Experimental data robustly supports the mechanism whereby inhibition of ACK1 leads to a downstream reduction in the pY88-H4 epigenetic mark, subsequent suppression of AR gene expression, and ultimately, the inhibition of prostate cancer cell proliferation and tumor growth. For researchers aiming to study this pathway, (R)-9bMS serves as a valuable tool compound. Further research may focus on a direct quantitative comparison of the on-target effects of different ACK1 inhibitors to better inform the development of novel therapeutics targeting this pathway.
References
- 1. AIM-100|873305-35-2|COA [dcchemicals.com]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tnk2-IN-1 Versus AR Antagonists in Castration-Resistant Prostate Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), the pursuit of effective agents that can overcome resistance to current standards of care is paramount. While androgen receptor (AR) antagonists have been a cornerstone of CRPC treatment, novel therapeutic targets are emerging. This guide provides an objective comparison of the preclinical efficacy of Tnk2-IN-1, a TNK2/ACK1 inhibitor, and traditional AR antagonists, supported by available experimental data.
Introduction to Therapeutic Agents
Androgen Receptor (AR) Antagonists: These agents function by directly targeting the androgen receptor, a key driver of prostate cancer growth.[1] Second-generation AR antagonists, such as enzalutamide, have demonstrated significant clinical benefits in patients with CRPC.[2] However, resistance to these therapies frequently develops, often through mechanisms that reactivate AR signaling.
This compound ((R)-9bMS): This small molecule inhibitor targets the non-receptor tyrosine kinase TNK2 (also known as ACK1). TNK2 plays a crucial role in CRPC by promoting AR signaling in an androgen-independent manner.[3][4] By inhibiting TNK2, this compound offers a distinct mechanism to suppress AR activity, particularly in the context of resistance to conventional AR-targeted therapies.[5]
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound ((R)-9bMS) and the widely used AR antagonist, enzalutamide, in various prostate cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Reference |
| LNCaP | This compound ((R)-9bMS) | Not specified | |
| C4-2B | This compound ((R)-9bMS) | Not specified | |
| PC-3 | This compound ((R)-9bMS) | Not specified | |
| LNCaP | Enzalutamide | ~2.3 | [6] |
| C4-2B | Enzalutamide | Not specified | |
| PC-3 | Enzalutamide | >10 | [6] |
Note: Direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited. The data presented is compiled from separate studies and should be interpreted with this in mind.
In Vivo Efficacy in Preclinical Models
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of novel compounds. The following table summarizes the reported in vivo efficacy of this compound ((R)-9bMS) and enzalutamide in CRPC xenograft models.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Enzalutamide-resistant CRPC | This compound ((R)-9bMS) | Not specified | Reduced tumor size | [5] |
| PC-3 | Enzalutamide (5 mg/kg/day, i.p.) + PAWI-2 (20 mg/kg/day, i.p.) | 21 days | 63% (combination) | [6][7] |
| 22RV1 | Enzalutamide (20 mg/kg/day, i.p.) | 22 days | ~15% | [6] |
| 22RV1 (sh-Rac1) | Enzalutamide (30 mg/kg, oral gavage) | 24 days | Significant reduction with Rac1 knockdown | [8] |
Key Finding: Notably, this compound ((R)-9bMS) has demonstrated efficacy in reducing the size of enzalutamide-resistant xenograft tumors, highlighting its potential in overcoming acquired resistance to AR antagonists.[5]
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and AR antagonists, the following diagrams illustrate their respective signaling pathways.
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of AR antagonists.
Caption: TNK2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or enzalutamide) for a specified duration (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals using a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. The IC50 value is determined from the resulting dose-response curve.[9][10][11][12]
In Vivo Xenograft Studies
This protocol provides a general framework for assessing the in vivo efficacy of therapeutic agents in a CRPC xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22RV1, PC-3) mixed with Matrigel into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compounds (this compound or enzalutamide) and vehicle control according to the specified dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histological or molecular analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.[2][6][7][8][13][14]
Conclusion
The available preclinical data suggests that this compound represents a promising therapeutic strategy for CRPC, particularly in cases of resistance to AR antagonists. Its distinct mechanism of action, targeting the TNK2/ACK1 kinase, allows it to circumvent some of the resistance mechanisms that plague AR-targeted therapies. While direct comparative efficacy studies are needed to definitively establish its superiority, the ability of this compound to inhibit the growth of enzalutamide-resistant tumors in preclinical models underscores its potential as a valuable addition to the CRPC treatment arsenal. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic role of this compound in the management of advanced prostate cancer.
References
- 1. urotoday.com [urotoday.com]
- 2. Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of TNK2 Inhibitors on Cancer Cell Viability and Apoptosis Induction
A detailed analysis of the performance of various TNK2 inhibitors, supported by experimental data and protocols, to guide researchers in the selection of appropriate compounds for their studies.
This guide provides a comparative overview of the effects of several small molecule inhibitors targeting the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). TNK2 is a critical signaling node in multiple cancer types, playing a significant role in cell proliferation, survival, and migration.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy.[1][4] This document summarizes the impact of selected TNK2 inhibitors on cancer cell viability and their ability to induce programmed cell death (apoptosis), presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of TNK2 Inhibitor Potency
The efficacy of TNK2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the IC50 values for several TNK2 inhibitors across different cancer cell lines, providing a direct comparison of their potency in reducing cell viability.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Dasatinib | TNK2 D163E Ba/F3 | ~0.1 | [5] |
| TNK2 R806Q Ba/F3 | 1.3 | [5] | |
| XMD16-5 | TNK2 D163E Ba/F3 | 16 | [5] |
| TNK2 R806Q Ba/F3 | 77 | [5] | |
| XMD8-87 | TNK2 D163E Ba/F3 | 38 | [5] |
| TNK2 R806Q Ba/F3 | 113 | [5] | |
| AIM-100 | TNK2 D163E Ba/F3 | 91 | [5] |
| TNK2 R806Q Ba/F3 | 320 | [5] | |
| (R)-9bMS | NCI-H1703 (Lung Cancer) | < 2000 | [6] |
| Prostate Cancer Cells | < 2000 | [6] |
TNK2 Signaling Pathway and Mechanism of Inhibition
TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[3][7] Upon activation, TNK2 phosphorylates downstream effectors, including AKT, which promotes cell survival and proliferation while inhibiting apoptosis.[7][8] TNK2 inhibitors typically function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling cascades.[1] This disruption of pro-survival signals can lead to cell cycle arrest and the induction of apoptosis.[1]
References
- 1. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tnk2-IN-1: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Tnk2-IN-1, a non-receptor tyrosine kinase inhibitor, must adhere to stringent safety protocols, not only during its application in experimental settings but also through to its final disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of laboratory-grade chemical waste, particularly for potent compounds like kinase inhibitors, provide a robust framework for ensuring safety and environmental compliance. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Core Principles of Chemical Waste Management
The disposal of any toxic or hazardous material is governed by federal, provincial, and municipal regulations.[1] It is imperative that researchers are cognizant of the types of chemical waste they generate and follow appropriate disposal guidelines to safeguard both personnel and the environment.[1] Laboratory activities often produce hazardous waste that requires correct handling to protect colleagues and the wider community.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize exposure and ensure that the waste is managed in a compliant and environmentally responsible manner.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed within a chemical fume hood to prevent inhalation of any dust or aerosols.[3]
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.[2] This container must be made of a material compatible with the chemical and have a secure, screw-type lid.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container, typically a glass bottle for solvents.[1] Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
-
-
Container Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or acronyms.
-
The name of the Principal Investigator (PI) and the laboratory.[1]
-
The date the waste was first added to the container.
-
-
Storage of Waste:
-
Waste containers should be stored in a designated, secure area within the laboratory, away from general traffic.[4]
-
Ensure that the storage area has adequate ventilation.[2]
-
Liquid waste containers must be stored in secondary containment trays that can hold the entire volume of the largest container plus 10% of the remaining total volume.[2]
-
Do not store incompatible chemicals in the same secondary containment.[2][4]
-
-
Disposal Request and Pickup:
-
Once the waste container is 75% full or within 90 days of the first addition of waste, whichever comes first, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Never dispose of this compound or its solutions down the sink. [1] Sink disposal is strictly limited to non-hazardous substances like buffer solutions and mild acids or bases.[1]
Quantitative Guidelines for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters for the safe management of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Container Fill Limit | Do not exceed 75% of the container's capacity. | [1] |
| Maximum Storage Time | Dispose of the waste container within 90 days of the first addition. | [1] |
| Secondary Containment Volume | Must contain the entire volume of the largest container + 10% of the remaining total volume. | [2] |
| Minimum Distance for Open Burning | At least 500 meters from human habitation (Note: This is not a standard laboratory disposal method). | [5] |
Experimental Workflow for this compound Disposal
The logical flow of the disposal process, from initial handling to final pickup, is a critical component of laboratory safety. The following diagram illustrates this workflow.
Caption: Logical workflow for the safe disposal of this compound.
In the event of a spill, immediately alert your supervisor and follow your institution's established spill cleanup procedures. For any further questions regarding the proper disposal of this compound or other hazardous chemicals, consult your institution's Safety Data Sheets or contact your Research Biosafety Officer or Occupational Hygienist.[1] By adhering to these guidelines, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste.
References
Essential Safety and Operational Guidance for Handling Tnk2-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Tnk2-IN-1, a potent and selective ACK1 (TNK2) inhibitor, is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, safety protocols for the closely related and potent ACK1 inhibitor, (R)-9bMS, and general guidelines for handling tyrosine kinase inhibitors (TKIs) provide a strong basis for safe handling procedures. As with any investigational compound, it is crucial to handle this compound with care, assuming it may be harmful if swallowed, and potentially irritating to the eyes and skin.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Impervious laboratory coat or clothing | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated. | To avoid inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid creating dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Recommended storage temperatures are typically -20°C for long-term storage and 4°C for shorter periods.
-
Keep away from direct sunlight and sources of ignition.[1][2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials should be collected in a designated, sealed container for hazardous waste.
-
Unused Compound: Dispose of unused this compound as chemical waste. Do not allow it to enter drains or the environment.
-
Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
